Diethyl (2-oxopropyl)phosphonate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408852. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-diethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFKRSMGOSHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147731 | |
| Record name | Diethyl acetonylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-71-6 | |
| Record name | NSC 408852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1067-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetonylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-diethoxyphosphorylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2-oxopropyl)phosphonate is a versatile organophosphorus compound with the CAS number 1067-71-6. It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most pronounced in the Horner-Wadsworth-Emmons and Ohira-Bestmann reactions, which are instrumental in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed experimental protocols relevant to researchers in drug discovery and development.
Phosphonate-containing compounds are of significant interest in medicinal chemistry as they can act as stable analogs of natural phosphates or pyrophosphates, often functioning as enzyme inhibitors.[1][2][3] this compound is a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications such as antiviral and anticancer agents, as well as compounds targeting neurological disorders.[4][5][6][7]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1067-71-6 | [8] |
| Molecular Formula | C₇H₁₅O₄P | [8] |
| Molecular Weight | 194.17 g/mol | [8] |
| Appearance | Clear colorless to light yellow liquid | [2] |
| Boiling Point | 126 °C at 9 mmHg | [2] |
| Density | 1.01 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.433 | [2] |
| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [2] |
Core Synthetic Applications
This compound is a cornerstone reagent for two pivotal reactions in organic synthesis: the Horner-Wadsworth-Emmons reaction and as a precursor for the Ohira-Bestmann reagent.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[9][10][11][12] When this compound is deprotonated with a base, it forms a stabilized phosphonate (B1237965) carbanion that reacts with a carbonyl compound to yield an α,β-unsaturated ketone. This reaction generally favors the formation of the (E)-alkene.
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Synthesis and Application of the Ohira-Bestmann Reagent
This compound is the direct precursor to Diethyl (1-diazo-2-oxopropyl)phosphonate, a modification of the Seyferth-Gilbert reagent, often referred to as an Ohira-Bestmann reagent.[8][13][14] This diazo compound is invaluable for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions, making it suitable for complex and sensitive substrates.[15]
The synthesis involves a diazo-transfer reaction, where this compound is first deprotonated and then treated with a sulfonyl azide (B81097).
Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate
Caption: Synthesis of the Ohira-Bestmann reagent.
The resulting Ohira-Bestmann reagent can then be used in a one-pot reaction with an aldehyde to generate a terminal alkyne.
Ohira-Bestmann Reaction for Alkyne Synthesis
Caption: The Ohira-Bestmann reaction mechanism.
Experimental Protocols
Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate
This protocol is adapted from a procedure published in Organic Syntheses.[8][13]
Materials:
-
This compound (5.05 g, 26 mmol, 1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.04 g, 26 mmol, 1.0 equiv)
-
Anhydrous Toluene (90 mL)
-
4-Acetamidobenzenesulfonyl azide (p-ABSA) (6.25 g, 26 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Hexanes
-
Methyl t-butyl ether (MTBE)
-
Celite
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with an addition funnel, argon inlet, and magnetic stir bar is charged with NaH and 50 mL of toluene.[8][13]
-
The suspension is cooled to 0 °C in an ice-water bath.[8][13]
-
A solution of this compound (5.05 g) in 40 mL of toluene is added dropwise over 15 minutes.[8][13] A white precipitate and bubbling will be observed.[8]
-
After stirring for 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide (6.25 g) in 40 mL of THF is added dropwise over 15 minutes.[8][13]
-
The ice bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.[8][13]
-
The resulting orange mixture is diluted with 25 mL of hexanes and filtered through a pad of Celite.[8] The filter cake is washed with MTBE (3 x 20 mL).[8]
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluting with 1:1 ethyl acetate-hexanes) to yield Diethyl (1-diazo-2-oxopropyl)phosphonate as a pale yellow oil.[8] A yield of 86-88% can be expected.[13]
General Protocol for the Ohira-Bestmann Reaction
This is a general procedure for the conversion of an aldehyde to a terminal alkyne.[15]
Materials:
-
Aldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Methanol
-
Dimethyl or Diethyl (1-diazo-2-oxopropyl)phosphonate (1.1-1.5 equiv)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
To a reaction flask under an argon atmosphere, add the aldehyde and potassium carbonate.[15]
-
Add anhydrous methanol and stir the mixture at room temperature for 30 minutes.[15]
-
Add the Ohira-Bestmann reagent (e.g., as a solution in acetonitrile) to the mixture.[15]
-
Stir the reaction at room temperature for 4-18 hours, monitoring by TLC.[15]
-
Upon completion, dilute the reaction mixture with diethyl ether.[15]
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude alkyne product.[15]
-
Purify the product as necessary, typically by column chromatography.
Applications in Drug Discovery and Development
The phosphonate moiety is a key feature in many biologically active compounds due to its ability to mimic the transition state of enzymatic reactions involving phosphates or carboxylates.[1][2][16] this compound serves as a valuable starting material for introducing this functional group into potential drug candidates.
-
Antiviral Agents: A significant application is in the synthesis of acyclic nucleoside phosphonates, which are potent antiviral drugs.[4][5][6][17] These compounds can bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analog drugs. The synthesis of these molecules can involve intermediates derived from reactions utilizing this compound or similar phosphonate reagents.
-
Enzyme Inhibitors: The phosphonate group can act as a bioisostere of a carboxylate or phosphate group, leading to the design of potent enzyme inhibitors.[2][16] For example, phosphonate analogs of amino acids have been shown to inhibit various enzymes.
-
Neurological Disorders: While direct mechanisms are not well-defined for this compound itself, organophosphorus compounds, in general, have significant effects on the nervous system.[18] The use of this reagent in the synthesis of targeted molecules for neurological disorders is an area of active research.[4]
Conclusion
This compound is a high-value reagent for synthetic and medicinal chemists. Its ability to participate in robust and stereoselective C-C bond-forming reactions makes it an indispensable tool for the construction of complex molecular architectures. For professionals in drug development, understanding the synthetic pathways enabled by this compound is crucial for the design and synthesis of novel phosphonate-based therapeutics. The detailed protocols and synthetic schemes provided in this guide serve as a practical resource for leveraging the full potential of this versatile chemical.
References
- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl (2-oxopropyl)phosphonate: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2-oxopropyl)phosphonate is a versatile organophosphorus compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a reactive β-keto phosphonate (B1237965) moiety, make it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound, also known as diethyl acetonylphosphonate, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 1067-71-6 | [2] |
| Molecular Formula | C₇H₁₅O₄P | [2] |
| Molecular Weight | 194.17 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 126 °C at 9 mmHg | |
| Density | 1.01 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.433 | |
| Solubility | Miscible with tetrahydrofuran (B95107), ether, dichloromethane, and chloroform. | [1] |
Synthesis of this compound
The most common and industrially scalable synthesis of this compound is achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with chloroacetone (B47974).[3]
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Chloroacetone
-
Reaction vessel equipped with a reflux condenser and a dropping funnel
-
Distillation apparatus
Procedure:
-
To a reaction vessel, add triethyl phosphite.
-
Heat the triethyl phosphite to a moderate temperature (typically around 100-120 °C).
-
Add chloroacetone dropwise from the dropping funnel to the heated triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
-
After the addition is complete, continue to heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.
-
The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.
-
After cooling to room temperature, the crude product is purified by vacuum distillation to yield pure this compound.
Key Reactions and Applications in Drug Discovery
The reactivity of this compound is centered around its phosphonate and ketone functionalities. These groups allow for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals.
Horner-Wadsworth-Emmons (HWE) Reaction
One of the most powerful applications of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a cornerstone of stereoselective alkene synthesis.[4] The phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an α,β-unsaturated ketone. This reaction is renowned for its high E-selectivity and the ease of removal of the phosphate (B84403) byproduct.[1]
A prominent example of the HWE reaction's utility is in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[5] In the synthesis of Prostaglandin (B15479496) F2α, a related phosphonate, dimethyl (2-oxoheptyl)phosphonate, is used to introduce a key side chain onto an aldehyde precursor.[5]
// Nodes start [label="this compound"]; base [label="Base (e.g., NaH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbanion [label="Phosphonate Carbanion"]; aldehyde [label="Aldehyde/Ketone (R-CHO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Oxaphosphetane Intermediate"]; product [label="α,β-Unsaturated Ketone\n(E-alkene)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Dialkyl Phosphate Byproduct"];
// Edges start -> carbanion [label="Deprotonation"]; base -> carbanion; carbanion -> intermediate [label="Nucleophilic Addition"]; aldehyde -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> byproduct; } .dot Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Synthesis of the Bestmann-Ohira Reagent
This compound is the direct precursor to Diethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Bestmann-Ohira reagent.[6][7] This reagent is widely used for the one-carbon homologation of aldehydes to terminal alkynes, a crucial transformation in the synthesis of many natural products and pharmaceuticals.[8][9]
Materials:
-
This compound[6]
-
Sodium hydride (60% dispersion in mineral oil)[6]
-
Anhydrous toluene[6]
-
4-Acetamidobenzenesulfonyl azide[6]
-
Anhydrous tetrahydrofuran (THF)[6]
-
Three-necked round-bottomed flask, addition funnel, argon inlet, magnetic stirrer[6]
Procedure:
-
A three-necked flask is charged with sodium hydride and anhydrous toluene (B28343) and cooled to 0 °C.[6]
-
A solution of this compound in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride.[6]
-
After stirring for 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide (B81097) in anhydrous THF is added dropwise.[6]
-
The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.[6]
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford Diethyl (1-diazo-2-oxopropyl)phosphonate.[6]
| Reagent | Molar Equiv. | Purity | Source | Reference |
| This compound | 1.0 | 96% | Sigma-Aldrich | [6] |
| Sodium Hydride (60% dispersion) | 1.0 | [6] | ||
| 4-Acetamidobenzenesulfonyl azide | 1.0 | 97% | Oakwood Chemicals | [6] |
A second run of this synthesis on an identical scale yielded 4.97 g (87%) of the product as a pale-yellow oil.[6] The purity of the product was determined to be 97 wt% by qNMR analysis.[6]
Role in the Development of Bioactive Molecules
The phosphonate group is a well-established bioisostere of the phosphate group. Its tetrahedral geometry and negative charge at physiological pH allow it to mimic phosphates, but the P-C bond is resistant to enzymatic hydrolysis, making phosphonate-containing molecules more stable in biological systems. This principle is the foundation for the development of many successful drugs.
Case Study: Prostaglandin Synthesis and Signaling
Prostaglandins are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandin analogs is a significant area of drug development. The Horner-Wadsworth-Emmons reaction, utilizing phosphonates like this compound, is a key strategy in these syntheses.[5]
Prostaglandin F2α (PGF2α), for instance, exerts its effects by binding to the FP receptor, a G-protein coupled receptor. This binding event triggers a signaling cascade that leads to various cellular responses.
// Nodes PGF2a [label="Prostaglandin F2α", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FP_receptor [label="FP Receptor\n(GPCR)"]; G_protein [label="Gq Protein"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca_release [label="Ca²⁺ Release from ER"]; PKC [label="Protein Kinase C (PKC)"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle contraction)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PGF2a -> FP_receptor [label="Binds to"]; FP_receptor -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> Cellular_Response; PKC -> Cellular_Response; } .dot Caption: Simplified signaling pathway of Prostaglandin F2α.
Spectroscopic Data
The structural characterization of this compound and its derivatives is crucial for quality control and reaction monitoring. Key spectroscopic data are summarized below.
| Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate | |
| ³¹P NMR (162 MHz, CDCl₃) | δ: 11.02 |
| ¹³C NMR of diazo carbon | δ: 64.1 (d, J = 217 Hz) |
| FTIR (neat, cm⁻¹) | 2986, 2117, 1655, 1260, 1006 |
Note: The ¹³C resonance of the carbon bearing the diazo group may not always be observed due to long T1 relaxation times.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is recommended to wear protective gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a cornerstone reagent in organic synthesis with significant implications for drug discovery and development. Its utility in the Horner-Wadsworth-Emmons reaction and as a precursor to the Bestmann-Ohira reagent provides access to a vast chemical space of biologically relevant molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of novel therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
An In-depth Technical Guide to the Physical Properties of Diethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical properties of Diethyl (2-oxopropyl)phosphonate, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Core Physical Properties
This compound is typically a colorless to light yellow, clear liquid at room temperature.[1] It is often used in chemical reactions such as the Horner-Wadsworth-Emmons olefination. A summary of its key physical properties is provided in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Boiling Point | 126 °C | at 9 mmHg |
| 98 °C | at 1 mmHg[2] | |
| Density | 1.01 g/mL | at 25 °C[1] |
| 1.11 g/mL | at 20 °C | |
| Refractive Index | 1.433 | at 20 °C |
| 1.4325 - 1.4355 | ||
| Flash Point | > 110 °C | |
| Solubility | Miscible with tetrahydrofuran (B95107), ether, dichloromethane, and chloroform (B151607).[1] | |
| Appearance | Colorless to light yellow clear liquid.[1] | |
| Purity | >95.0% (GC) or 96% | |
| Storage | Store in an inert atmosphere at room temperature.[1] |
Experimental Protocols
The determination of the physical properties of this compound follows standard laboratory procedures. Spectroscopic analysis is crucial for structural confirmation and purity assessment.
a. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ³¹P NMR are standard techniques used to confirm the structure of this compound. Spectra are typically recorded on a spectrometer (e.g., 400 MHz) in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as an internal standard.[3]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C=O (ketone), P=O (phosphonate), and C-O-P linkages.
-
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
b. Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate
The following is a summarized experimental protocol for a reaction where this compound is a key starting material. This illustrates its handling and reactivity in a common synthetic application.[4][5]
-
Reaction Setup : A multi-necked round-bottomed flask is equipped with an addition funnel, an argon inlet, and a magnetic stir bar.[5]
-
Initial Reaction : Sodium hydride (NaH) is suspended in anhydrous toluene (B28343) and cooled to 0 °C in an ice-water bath.[4][5]
-
Addition of Phosphonate : A solution of this compound in anhydrous toluene is added dropwise to the stirred NaH suspension over a period of 15 minutes.[4][5]
-
Diazo Transfer : After stirring, a solution of a diazo transfer reagent (e.g., 4-acetamidobenzenesulfonyl azide) in tetrahydrofuran (THF) is added dropwise.[4][5]
-
Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 20 hours).[4][5]
-
Workup and Purification : The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel.[5]
Visualizations
a. Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate, a common reaction involving this compound.
Caption: Workflow for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate.
b. Relationship of Physical Properties
This diagram illustrates the logical relationship between the key physical properties of a chemical compound like this compound and the information they provide.
Caption: Interrelation of physical properties and their significance.
References
Diethyl (2-oxopropyl)phosphonate chemical structure
An In-depth Technical Guide to Diethyl (2-oxopropyl)phosphonate for Researchers and Drug Development Professionals
Introduction
This compound is a versatile organophosphorus compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals makes it a compound of great interest to researchers, scientists, and professionals in drug development.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.
Chemical Structure and Properties
This compound, also known as diethyl acetonylphosphonate, is a phosphonate (B1237965) ester. The molecule features a phosphonate group attached to a propanone backbone.
Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 1067-71-6 | [2][3][4] |
| Molecular Formula | C7H15O4P | [2][3] |
| Molecular Weight | 194.17 g/mol | [3] |
| Linear Formula | CH3COCH2P(O)(OC2H5)2 | |
| SMILES String | CCOP(=O)(CC(C)=O)OCC | |
| InChI Key | RSAFKRSMGOSHRK-UHFFFAOYSA-N | |
| Appearance | Liquid | |
| Density | 1.01 g/mL at 25 °C | [4] |
| Boiling Point | 126 °C at 9 mmHg | [4] |
| Refractive Index (n20/D) | 1.433 | [4] |
| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [4] |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Spectroscopy | Solvent | **Chemical Shifts (δ) / Wavenumber (cm⁻¹) ** | Reference |
| ¹H NMR | CDCl₃ | 4.31–4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H) | [5] |
| ¹³C NMR | CDCl₃ | 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 5.7 Hz) | [5][6][7] |
| ³¹P NMR | CDCl₃ | 11.02 | [5] |
| FTIR (neat) | 2986, 2117, 1655, 1260, 1006 | [5] |
Synthesis and Reactivity
This compound is commercially available, typically with a purity of around 96%.[5][8] It serves as a crucial starting material for the synthesis of other important reagents. A notable example is its conversion to Diethyl (1-diazo-2-oxopropyl)phosphonate, a key reagent in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation for the synthesis of alkynes.[5][8][9]
Experimental Protocol: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate
This protocol is adapted from a procedure published in Organic Syntheses.[5][8]
Materials:
-
This compound (5.05 g, 26 mmol, 1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.04 g, 26 mmol, 1.0 equiv)
-
Toluene (B28343), anhydrous (90 mL)
-
4-Acetamidobenzenesulfonyl azide (B81097) (6.25 g, 26 mmol, 1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
Argon gas
-
Ice-water bath
Procedure:
-
A three-necked round-bottomed flask equipped with an addition funnel, argon inlet, and magnetic stir bar is charged with NaH and 50 mL of toluene.
-
The suspension is cooled to 0 °C in an ice-water bath.
-
A solution of this compound in 40 mL of toluene is added dropwise to the stirred suspension over 15 minutes. The formation of a white precipitate and bubbling will be observed.
-
After stirring for an additional 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide in 40 mL of THF is added dropwise over 15 minutes.
-
The ice-water bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.
-
The resulting product, Diethyl (1-diazo-2-oxopropyl)phosphonate, can then be isolated and purified using standard workup and chromatography techniques.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate.
Applications in Drug Development and Organic Synthesis
This compound is a cornerstone reagent in synthetic chemistry, primarily utilized for C-C bond formation.[10] Its applications extend to the pharmaceutical and agricultural industries.[1]
Horner-Wadsworth-Emmons (HWE) Reaction
The most prominent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction.[11][12][13] This reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion to produce alkenes, typically with high (E)-stereoselectivity.[12][13] The phosphonate carbanion, generated by deprotonation of the α-carbon of the phosphonate, is more nucleophilic and less basic than the corresponding Wittig reagent, allowing it to react with a broader range of carbonyl compounds under milder conditions.[12] A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup.[12][13]
Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction:
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
The HWE reaction is a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[13] Phosphonate-containing compounds themselves have found applications as antiviral and anticancer drugs, as well as treatments for osteoporosis, highlighting the importance of phosphonate chemistry in drug design and development.[14][15]
Other Applications
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]
-
Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]
-
Heterocycle Synthesis: The derivative, Diethyl (1-diazo-2-oxopropyl)phosphonate, is used in 1,3-dipolar cycloadditions to form various nitrogen-containing heterocycles such as pyrazoles and triazolines.[8][9]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of alkenes, a common structural motif in pharmaceuticals. A thorough understanding of its properties, reactivity, and experimental handling is essential for researchers and professionals engaged in synthetic chemistry and drug discovery. The continued exploration of phosphonate chemistry promises to yield new synthetic methodologies and novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl(2-oxopropyl)phosphonate [jinonpharma.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 1067-71-6 [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
- 10. This compound | 1067-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Diethyl (2-oxopropyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Diethyl (2-oxopropyl)phosphonate, a versatile reagent in organic chemistry. This document details the core synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
This compound is a key intermediate in various organic transformations, most notably in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated ketones. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures. The most prevalent and efficient method for its preparation is the Michaelis-Arbuzov reaction.
Core Synthesis: The Michaelis-Arbuzov Reaction
The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[1][2] In this specific synthesis, triethyl phosphite is reacted with chloroacetone (B47974).[3]
The reaction proceeds via a nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of chloroacetone, leading to the formation of a phosphonium (B103445) salt intermediate.[2] Subsequently, a dealkylation of this intermediate by the displaced chloride ion yields the final product, this compound, and a volatile alkyl halide byproduct (chloroethane).[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound. This allows for a clear comparison of reaction conditions and outcomes.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triethyl phosphite | Chloroacetone | Neat | 120-130 | 4 | 49-65 | [4] |
| Triethyl phosphite | Chloroacetone | Toluene | Reflux | 1-1.5 | 88-98 | [5] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
General Experimental Workflow
The synthesis generally follows a straightforward workflow, which is visualized in the diagram below. The process involves reaction setup, the reaction itself, workup to isolate the crude product, and finally, purification.
Detailed Synthesis Protocol (Adapted from Literature)
This protocol is a representative example of the synthesis of this compound.
Materials:
-
Triethyl phosphite
-
Chloroacetone
-
Toluene (or neat)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. The apparatus should be dried to prevent hydrolysis of the phosphite ester.
-
Charging Reactants: Equimolar amounts of triethyl phosphite and chloroacetone are added to the flask. The reaction can be performed neat or with a solvent such as toluene.
-
Reaction: The mixture is heated to reflux (typically 120-130°C for neat reactions, or the boiling point of the solvent) and stirred vigorously.[4] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1.5 to 4 hours.[4][5]
-
Workup: After the reaction is complete, the mixture is allowed to cool to room temperature. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.[6] Purity can be assessed by NMR spectroscopy.[7]
Conclusion
The synthesis of this compound via the Michaelis-Arbuzov reaction is a robust and widely used method. By carefully controlling the reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important chemical intermediate.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.com [scientificlabs.com]
- 7. spectrabase.com [spectrabase.com]
Spectral Analysis of Diethyl (2-oxopropyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for diethyl (2-oxopropyl)phosphonate, a key building block in organic synthesis. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols.
Core Spectral Data
The following sections and tables summarize the key spectral information for this compound, providing a foundational dataset for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to its unique arrangement of protons and carbon atoms. The data presented here is consistent with spectra available on resources such as SpectraBase.[1][2]
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~4.1 | Multiplet | 4H | -OCH₂CH₃ | |
| ~3.1 | Doublet | 2H | P-CH₂-C(O) | |
| ~2.2 | Singlet | 3H | -C(O)CH₃ | |
| ~1.3 | Triplet | 6H | -OCH₂CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~201 | C=O |
| ~63 | -OCH₂CH₃ |
| ~42 | P-CH₂-C(O) |
| ~30 | -C(O)CH₃ |
| ~16 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (alkyl) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1250 | Strong | P=O stretch (phosphonate) |
| ~1020 | Strong | P-O-C stretch |
Mass Spectrometry (MS)
A direct experimental mass spectrum for this compound is not widely published. However, based on its molecular weight (194.17 g/mol ) and the known fragmentation patterns of similar organophosphorus compounds, the expected mass spectrum can be predicted. The molecular ion peak [M]⁺ would be observed at m/z 194.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 194 | [CH₃C(O)CH₂P(O)(OCH₂CH₃)₂]⁺ (Molecular Ion) |
| 151 | [M - CH₃CO]⁺ |
| 137 | [P(O)(OCH₂CH₃)₂]⁺ |
| 109 | [P(O)(OH)(OCH₂CH₃)]⁺ |
| 81 | [P(O)(OH)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained using a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it before it enters the mass spectrometer. For direct infusion, the solution is injected directly into the ion source.
-
Ionization: Electron ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the spectral analysis of this compound.
References
Diethyl (2-oxopropyl)phosphonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for diethyl (2-oxopropyl)phosphonate. Intended for professionals in research and drug development, this document synthesizes available data on the compound's stability profile, outlines potential degradation pathways, and offers detailed experimental protocols for its assessment. While specific kinetic data for this compound is limited in public literature, this guide provides a framework for establishing its stability based on general knowledge of phosphonates and regulatory guidelines.
Introduction
This compound is a versatile organophosphorus compound utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its function as a phosphonate (B1237965) ester makes it a valuable building block for creating novel molecules with enhanced biological activity.[1] A thorough understanding of its stability is critical for ensuring the integrity of starting materials in synthesis, the reliability of experimental results, and the safety of its handling and storage. This guide addresses the core requirements for assessing the stability of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1067-71-6 | [2][3] |
| Molecular Formula | C₇H₁₅O₄P | [2][3] |
| Molecular Weight | 194.17 g/mol | [2][3] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 126 °C @ 9 mmHg | [2] |
| Density | 1.01 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.433 | [2] |
| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [3] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and safety of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference(s) |
| General Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4] |
| Temperature | Room temperature. | [3] |
| Atmosphere | Inert atmosphere is recommended for long-term storage to prevent potential oxidation or moisture-induced degradation. | [3] |
| Incompatibilities | Avoid strong oxidizing agents. | |
| Safety | Wear appropriate personal protective equipment (PPE), including gloves and eye protection. | [2] |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The carbon-phosphorus (C-P) bond, a key feature of phosphonates, is known to be highly resistant to chemical hydrolysis and thermal decomposition. However, the ester linkages are more susceptible to degradation.
Thermal Stability
Organophosphorus esters, including phosphonates, typically undergo thermal decomposition through the elimination of a phosphorus acid at elevated temperatures.[5][6] For phosphonates, this process generally occurs at higher temperatures compared to phosphate (B84403) esters.[5][6] Thermal analysis of this compound has indicated exothermic events occurring at approximately 246 °C and 278 °C, suggesting the onset of decomposition in this temperature range.[7]
Hydrolytic Stability
The hydrolysis of phosphonate esters can proceed under both acidic and basic conditions.[4] The reaction involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O ester bond.[4] The rate of hydrolysis is dependent on pH and temperature.[4] The final products of complete hydrolysis would be (2-oxopropyl)phosphonic acid and ethanol.
Caption: Proposed Hydrolytic Degradation Pathway.
Photostability
Oxidative Stability
This compound is expected to be sensitive to strong oxidizing agents. Studies on other phosphonates have demonstrated degradation in the presence of oxidizing biocides, with the rate of degradation being temperature-dependent.[9]
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following protocols are based on ICH guidelines and general practices for stability testing.
Caption: Workflow for Stability Assessment.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.
Table 3: Example Parameters for a Stability-Indicating RP-HPLC Method
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Forced Degradation Studies
5.2.1. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH. Heat the solution at 60-80 °C for a specified period. Neutralize the samples before analysis.
-
Neutral Hydrolysis: Dissolve this compound in a suitable solvent and treat with water. Heat the solution at 60-80 °C for a specified period.
5.2.2. Oxidative Degradation
-
Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.
5.2.3. Thermal Degradation
-
Expose a solid sample of this compound to dry heat in a temperature-controlled oven at temperatures above the accelerated stability conditions (e.g., 80 °C, 100 °C, and higher if necessary) for a specified period.
5.2.4. Photodegradation
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
Table 4: Example Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 hours | 80 °C | ||
| 0.1 M NaOH | 8 hours | 60 °C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Dry Heat | 48 hours | 100 °C | ||
| Light Exposure | 1.2 million lux hours | Room Temp |
The data will help in identifying the intrinsic stability of the molecule and the primary degradation pathways. This information is critical for developing appropriate packaging, establishing re-test dates, and ensuring the quality of the material throughout its lifecycle.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under conditions of high temperature, extreme pH, and in the presence of oxidizing agents. Photolytic degradation is also a potential pathway. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to perform a comprehensive stability assessment, ensuring the quality and reliability of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 96 1067-71-6 [sigmaaldrich.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
Diethyl (2-oxopropyl)phosphonate: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data for Diethyl (2-oxopropyl)phosphonate (CAS No. 1067-71-6). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation and practical safety workflows.
Core Safety & Chemical Data
The following tables summarize the essential quantitative data for this compound, compiled from various safety data sheets and chemical suppliers.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C7H15O4P | [1][2][3][4][5][6] |
| Molecular Weight | 194.17 g/mol | [1][3][4][5][6] |
| Appearance | Clear colorless to light yellow liquid | [3][6] |
| Boiling Point | 126 °C @ 9 mmHg | [1][3][5][6][7] |
| 129 °C @ 9 mmHg | [8] | |
| Density | 1.01 g/mL at 25 °C | [1][3][5][6][7] |
| 1.11 g/mL | [2] | |
| Refractive Index | n20/D 1.433 | [1][3][5][6][7] |
| Flash Point | >110 °C (>230 °F) | [2][3][6] |
| 113 °C (235.4 °F) | [8] | |
| Not Applicable | [1][5] | |
| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [3][6][7][9] |
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[10] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8][10][11] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[10][12] |
| 2 | H319: Causes serious eye irritation.[8][11] | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[10] |
| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | May cause respiratory irritation.[8][11] |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[10][12] |
Note: There are some discrepancies in the classification for eye damage/irritation between different suppliers.
Toxicological Data
| Route of Exposure | Effect | Data |
| Oral | Harmful if swallowed | No quantitative data (e.g., LD50) available. |
| Dermal | Causes skin irritation | No quantitative data (e.g., LD50) available. |
| Inhalation | Harmful if inhaled | No quantitative data (e.g., LC50) available. |
| Eye Contact | Causes serious eye damage | No quantitative data available. |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use only outdoors or in a well-ventilated area.[8][10][11] Ensure that eyewash stations and safety showers are close to the workstation location.[11][13] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[10] |
| Skin Protection | Wear protective gloves and clothing.[8][10][11] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[10] |
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented above are not publicly available. However, such studies typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (LD50): Generally determined using OECD Test Guideline 420, 423, or 425. A single dose of the substance is administered to fasted animals, and mortality is observed over a set period.
-
Skin Irritation/Corrosion: Typically follows OECD Test Guideline 404. A small amount of the substance is applied to the shaved skin of an animal, and the degree of irritation is observed.
-
Eye Irritation/Corrosion: Follows OECD Test Guideline 405. The substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are evaluated.
-
Flash Point: Determined using methods such as the Cleveland Open Cup (ASTM D92) or Pensky-Martens Closed Cup (ASTM D93) tests.
Visualized Safety Information
Key Safety Information Flow
The following diagram illustrates the logical flow of key safety information for this compound, from identification to disposal.
Chemical Spill Response Workflow
This diagram outlines the recommended workflow for responding to a spill of this compound.
References
- 1. This compound 96 1067-71-6 [sigmaaldrich.com]
- 2. Diethyl(2-oxopropyl)phosphonate [jinonpharma.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1067-71-6 | this compound | Phosphoruses | Ambeed.com [ambeed.com]
- 5. This compound 96 1067-71-6 [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 1067-71-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 1067-71-6 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Acetonylphosphonic Acid Diethyl Ester: A Technical Guide to its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonylphosphonic acid diethyl ester, also known as diethyl (2-oxopropyl)phosphonate, is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive keto group and a phosphonate (B1237965) moiety, make it a valuable building block for the construction of a diverse array of molecules, including α,β-unsaturated ketones, heterocyclic compounds, and biologically active agents. This technical guide provides an in-depth overview of the core applications of acetonylphosphonic acid diethyl ester, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations and workflows.
Core Applications
The primary utility of acetonylphosphonic acid diethyl ester lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, offering significant advantages over the traditional Wittig reaction. The phosphonate carbanion generated from diethyl acetonylphosphonate is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide, and the water-soluble phosphate (B84403) byproduct simplifies product purification.[1]
Beyond the HWE reaction, derivatives of acetonylphosphonic acid diethyl ester are being explored for their potential in drug discovery. Phosphonates are recognized as effective bioisosteres of phosphates and carboxylic acids, and their incorporation into molecular scaffolds can impart valuable pharmacological properties.[2] Research into phosphonate-containing compounds has revealed promising antimicrobial and anticancer activities.
Data Presentation
Horner-Wadsworth-Emmons Reaction Yields
The Horner-Wadsworth-Emmons reaction of this compound with various aldehydes provides access to a wide range of α,β-unsaturated ketones. The yields of these reactions are generally good to excellent, as summarized in the table below.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | NaH | THF | 0 to rt | 12 | 85 |
| 4-Chlorobenzaldehyde | NaH | DME | 0 to rt | 12 | 92 |
| 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | 12 | 88 |
| 4-Nitrobenzaldehyde | NaH | DME | 0 to rt | 12 | 95 |
| Cinnamaldehyde | NaH | THF | 0 to rt | 12 | 78 |
| Furfural | NaH | DME | 0 to rt | 12 | 82 |
| Propanal | NaH | THF | 0 to rt | 12 | 75 |
| Isobutyraldehyde | NaH | DME | 0 to rt | 12 | 72 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and purification methods.
Biological Activity of Related Phosphonate Derivatives
While specific biological activity data for derivatives of acetonylphosphonic acid diethyl ester is an active area of research, studies on structurally related phosphonate compounds have demonstrated significant potential. The following table presents IC50 values for some phosphonate derivatives against various cancer cell lines and microbes.
| Compound Type | Target | Cell Line/Organism | IC50 / MIC (µM) |
| α-Aminophosphonates | Anticancer | HeLa (Cervical Cancer) | 2.5 - 137.0 |
| α-Aminophosphonates | Anticancer | A549 (Lung Cancer) | - |
| α-Aminophosphonates | Anticancer | MCF-7 (Breast Cancer) | - |
| Benzylphosphonate Derivatives | Antimicrobial | Escherichia coli | - |
| Quinolyl-phosphonates | Antibacterial | S. aureus, B. subtilis | Moderate to good |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and chloroacetone (B47974).
Procedure:
-
To a stirred solution of triethyl phosphite (1.1 equivalents) in an appropriate solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon), add chloroacetone (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent and the volatile byproduct (ethyl chloride) under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Horner-Wadsworth-Emmons Reaction for the Synthesis of an α,β-Unsaturated Ketone
This protocol describes the synthesis of (E)-4-phenylbut-3-en-2-one from this compound and benzaldehyde.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes, during which time the formation of the phosphonate carbanion will occur.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford (E)-4-phenylbut-3-en-2-one.
Mandatory Visualizations
References
An In-depth Technical Guide on the Core Mechanism of Action of Phosphonate Reagents
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
Phosphonate (B1237965) reagents represent a versatile class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. Characterized by a stable carbon-phosphorus (C-P) bond, they serve as effective mimics of natural phosphates and carboxylates, and as transition-state analogues for various enzymatic reactions. This technical guide provides a comprehensive overview of the core mechanisms of action of phosphonate reagents, with a focus on their roles as enzyme inhibitors, their application in the treatment of bone resorption disorders, and their use as antiviral agents. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to offer a thorough resource for professionals in the field.
Introduction to Phosphonate Reagents
Phosphonates are organophosphorus compounds containing a C−PO(OR)₂ group, where R can be an organic group such as an alkyl or aryl. The defining feature of phosphonates is the direct carbon-to-phosphorus bond, which makes them structurally similar to but more stable than phosphate (B84403) esters, which contain a more labile P-O-C linkage.[1][2] This inherent stability against chemical and enzymatic hydrolysis is a key reason for their utility in drug design.[1]
Phosphonates can act as:
-
Isosteric mimics of phosphates: The phosphonate group can replace a phosphate group in a substrate analog, leading to competitive inhibition of enzymes that process phosphorylated substrates.[1][3]
-
Transition-state analogues: The tetrahedral geometry of the phosphonate group can mimic the transition state of reactions such as peptide bond hydrolysis, resulting in potent enzyme inhibition.[1][4]
-
Bioisosteres of carboxylates: Phosphonates can also serve as analogues of carboxylic acids and amino acids.[5]
Mechanism of Action in Enzyme Inhibition
A primary mechanism of action for many phosphonate-based drugs is the inhibition of specific enzymes. This inhibition can be achieved through several strategies, primarily by acting as transition-state analogues or as non-hydrolyzable substrate mimics.
Transition-State Analogue Inhibition
Many enzymatic reactions, particularly those involving hydrolysis of esters and amides, proceed through a tetrahedral transition state. Phosphonates, with their stable tetrahedral phosphorus center, can effectively mimic this high-energy intermediate. This allows them to bind to the enzyme's active site with high affinity, acting as potent competitive inhibitors.[1]
For example, phosphonate analogues of peptide substrates have been shown to be potent inhibitors of metalloproteases like carboxypeptidase A and thermolysin.[4][6] The phosphonate moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis. A strong correlation has been observed between the inhibition constants (Ki) of these phosphonate inhibitors and the Km/kcat values of the corresponding peptide substrates, providing strong evidence for their role as transition-state analogues.[4][6]
Isosteric Mimicry of Phosphates
Phosphonates are widely used as isosteric replacements for phosphates in the design of enzyme inhibitors.[1] By substituting a phosphate group with a non-hydrolyzable phosphonate, researchers can create substrate analogues that bind to the active site of an enzyme but do not undergo the catalytic reaction. This leads to competitive inhibition. This strategy has been successfully employed to develop inhibitors for a wide range of enzymes, including those involved in glycolysis, as well as phosphatases and viral DNA polymerases.[1]
Acyclic nucleoside phosphonates (ANPs), for instance, are potent antiviral agents that act as mimics of nucleoside monophosphates.[3][7] Their phosphonate group is not susceptible to enzymatic hydrolysis, giving them greater metabolic stability.[7]
Mechanism of Action in Bone Metabolism: The Bisphosphonates
Bisphosphonates are a class of drugs widely used to treat bone disorders such as osteoporosis and hypercalcemia of malignancy.[8][9] Their structure features a P-C-P core, which gives them a high affinity for the calcium hydroxyapatite (B223615) in bone.[8]
There are two main classes of bisphosphonates with distinct mechanisms of action:
-
Non-Nitrogen-Containing Bisphosphonates: These are metabolized within osteoclasts to form non-functional ATP analogues that compete with ATP in cellular energy metabolism, ultimately inducing osteoclast apoptosis.[9]
-
Nitrogen-Containing Bisphosphonates (N-BPs): These are more potent and do not get metabolized. Instead, they inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[8][9] Inhibition of FPPS prevents the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTPases, which are crucial for osteoclast function and survival. This disruption of the mevalonate pathway leads to osteoclast detachment from the bone surface and apoptosis, thereby inhibiting bone resorption.[8][9]
Recent studies have also revealed that bisphosphonates can have direct anti-apoptotic effects on osteoblasts and osteocytes, further contributing to the maintenance of bone strength.[10]
Mechanism of Action as Antiviral Agents: Acyclic Nucleoside Phosphonates
Acyclic nucleoside phosphonates (ANPs) are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and DNA viruses such as hepatitis B virus (HBV) and cytomegalovirus (CMV).[3][11] Prominent examples include tenofovir (B777), adefovir, and cidofovir.[3]
The mechanism of action of ANPs involves several steps:
-
Cellular Uptake and Activation: ANPs enter cells and are phosphorylated by cellular kinases to their active diphosphate (B83284) metabolites.[7]
-
Inhibition of Viral Polymerase: The diphosphorylated ANP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural deoxynucleoside triphosphate substrate.[3][12]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the ANP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[12]
A significant advantage of ANPs is that the initial phosphorylation step is bypassed, as they already contain a phosphonate group, making them effective against viruses that may have developed resistance to nucleoside analogues that require initial phosphorylation by viral kinases.
Phosphonate Prodrugs for Enhanced Delivery
A major challenge in the development of phosphonate-based drugs is their poor membrane permeability due to their anionic character at physiological pH.[7][13] To overcome this, various prodrug strategies have been developed to mask the negative charge of the phosphonate moiety, thereby enhancing oral bioavailability and cellular uptake.[13][14]
Common prodrug approaches include:
-
Acyloxyalkyl Esters (e.g., POM): Pivaloyloxymethyl (POM) esters are frequently used to mask the phosphonate group. These are cleaved by cellular esterases to release the active drug.[14]
-
Alkoxycarbonylalkyl Esters (e.g., POC): Isopropoxycarbonyloxymethyl (POC) esters, as seen in tenofovir disoproxil fumarate (B1241708) (TDF), also utilize esterase-mediated cleavage.[14]
-
S-Acylthioethyl (SATE) Esters: These prodrugs are also cleaved by esterases to release the active phosphonate.[14]
-
Amidate/Ester Prodrugs: Mixed amidate/ester prodrugs can also be employed to improve the pharmacokinetic profile.[14]
Upon entering the target cell, these promoieties are enzymatically or chemically cleaved to release the active phosphonate drug.[13]
The Horner-Wadsworth-Emmons (HWE) Reaction in Phosphonate Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a crucial synthetic tool for the formation of alkenes and is widely used in the synthesis of phosphonate-containing molecules.[15][16][17] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with a high degree of E-stereoselectivity.[16][18]
The reaction proceeds through the following steps:
-
Deprotonation: A base, such as sodium hydride (NaH), deprotonates the phosphonate to form a stabilized phosphonate carbanion.[16][17]
-
Nucleophilic Addition: The carbanion undergoes nucleophilic addition to the carbonyl group of the aldehyde or ketone.[16][17]
-
Oxaphosphetane Formation: An oxaphosphetane intermediate is formed.[17]
-
Elimination: The intermediate eliminates a phosphate byproduct to yield the alkene.[17]
The HWE reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble phosphate byproduct.[18]
Experimental Protocols
MTT Assay for Cytotoxicity of Phosphonate Derivatives
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[19]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphonate test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[19]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]
-
Treat the cells with various concentrations of the phosphonate compounds and incubate for a specified period (e.g., 48 or 72 hours).[19]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19] The IC50 value is then calculated from the dose-response curve.
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme urease.[12]
Materials:
-
Purified urease
-
Urea (B33335) solution
-
Phosphate buffer (pH 7.0-7.4)
-
Phosphonate test compound
-
Reagents for ammonia (B1221849) detection (e.g., Berthelot's reagent)[12]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the phosphonate test compound at various concentrations.[12]
-
Add the urease solution to the reaction mixture and pre-incubate.[12]
-
Initiate the reaction by adding the urea solution.[12]
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).[12]
-
Stop the reaction and measure the amount of ammonia produced using a suitable detection method.[12]
Phosphonate Quantification by UV Photochemical Oxidation
This method determines the concentration of phosphonates in a sample by converting them to orthophosphate, which is then measured colorimetrically.[20]
Materials:
-
UV lamp
-
Potassium persulfate
-
PhosVer™ 3 reagent (or other reagents for the Ascorbic Acid method)
-
Spectrophotometer
Procedure:
-
To the sample containing phosphonate, add potassium persulfate to ensure an oxygen-rich environment.[20]
-
Expose the sample to UV radiation to catalyze the oxidation of the C-P bond, liberating orthophosphate.[20]
-
Determine the concentration of the resulting orthophosphate using the Ascorbic Acid method with a reagent like PhosVer™ 3, which forms a colored complex.[20]
-
Measure the absorbance of the colored solution with a spectrophotometer to determine the original phosphonate concentration.
Quantitative Data Summary
| Compound/Prodrug | Target/Virus | Assay | Cell Line | IC50 / Ki / EC50 | Reference(s) |
| Cidofovir (HPMPC) | Human Cytomegalovirus (HCMV) | Antiviral Activity | Human Foreskin Fibroblasts (HFF) | 0.38 - 1.0 µM | [12] |
| HDP-Cidofovir | Human Cytomegalovirus (HCMV) | Antiviral Activity | Human Foreskin Fibroblasts (HFF) | 0.0009 µM | [12] |
| ZAAP(O)F | Carboxypeptidase A | Enzyme Inhibition | - | 3 pM | [4] |
| ZFAP(O)F | Carboxypeptidase A | Enzyme Inhibition | - | 1 pM | [4] |
| Acetyl Phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | Enzyme Inhibition | - | ~0.2 µM | [21] |
| Cbz-NH2CH2PO2--L-Leu-L-Leu | Thermolysin | Enzyme Inhibition | - | 9.1 nM | [6] |
Visualizations
Caption: Mechanism of action of nitrogen-containing bisphosphonates in osteoclasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 8. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 9. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonate - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. cdn.hach.com [cdn.hach.com]
- 21. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Olefination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the stereoselective formation of carbon-carbon double bonds.[1][2][3] This olefination reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, typically with a high preference for the (E)-isomer.[1][2] Key advantages of the HWE reaction over the related Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which greatly simplifies product purification.[1][4] These features make the HWE reaction an indispensable tool in the synthesis of a wide array of organic molecules, from simple building blocks to complex natural products and active pharmaceutical ingredients.
This document provides a detailed overview of the Horner-Wadsworth-Emmons reaction, including its mechanism, comprehensive experimental protocols, and a summary of quantitative data to facilitate reaction optimization.
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a sequence of well-established steps:
-
Deprotonation: A base is used to abstract a proton from the carbon alpha to the phosphoryl and electron-withdrawing groups of the phosphonate ester, generating a nucleophilic phosphonate carbanion.[1][5]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is typically the rate-limiting step of the reaction.[1]
-
Oxaphosphetane Formation: The resulting tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[5]
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process to yield the alkene product and a water-soluble dialkyl phosphate salt. The stereochemical outcome of the reaction is largely determined by the thermodynamics of the intermediate oxaphosphetane, with the more stable intermediate leading to the (E)-alkene being favored.[2]
Experimental Protocols
General Protocol for (E)-Selective Olefination
This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction to synthesize (E)-alkenes using sodium hydride as the base.
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
Still-Gennari Protocol for (Z)-Selective Olefination
This protocol is a modification of the HWE reaction that selectively produces (Z)-alkenes.[2] It employs a phosphonate with electron-withdrawing groups and a strong, non-coordinating base at low temperatures.[2]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate or similar electron-deficient phosphonate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS (1.05 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Data Presentation
The stereoselectivity and yield of the Horner-Wadsworth-Emmons reaction are influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature. The following tables summarize representative data for the olefination of various aldehydes and ketones under different conditions.
Table 1: Olefination of Aldehydes with Triethyl Phosphonoacetate (TEPA)
| Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 25 | 95 | >95:5 |
| 4-Nitrobenzaldehyde | NaH | DME | 25 | 92 | >98:2 |
| Cyclohexanecarboxaldehyde | NaH | THF | 25 | 88 | >95:5 |
| Isobutyraldehyde | LiCl, DBU | CH₃CN | 25 | 85 | 90:10 |
| Cinnamaldehyde | K₂CO₃ | THF/H₂O | 25 | 90 | >95:5 |
Table 2: Olefination of Ketones with Stabilized Phosphonates
| Ketone | Phosphonate | Base | Solvent | Temp (°C) | Yield (%) |
| Acetophenone | Triethyl phosphonoacetate | NaH | THF | 60 | 85 |
| Cyclohexanone | Triethyl phosphonoacetate | NaH | DME | 65 | 80 |
| Benzophenone | Trimethyl phosphonoacetonitrile | n-BuLi | THF | 0 to 25 | 75 |
| 2-Adamantanone | Triethyl phosphonoacetate | KHMDS | THF | 25 | 90 |
Table 3: Comparison of Standard HWE and Still-Gennari Modification
| Aldehyde | Method | Phosphonate | Base/Additive | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH | THF | 25 | 95 | >95:5 |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | 90 | 5:95 |
| Hexanal | Standard HWE | Triethyl phosphonoacetate | NaH | THF | 25 | 89 | 92:8 |
| Hexanal | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | 85 | 8:92 |
Conclusion
The Horner-Wadsworth-Emmons olefination is a versatile and reliable method for the synthesis of alkenes with a high degree of stereocontrol. The operational simplicity, broad substrate scope, and the ease of purification make it a favored reaction in both academic and industrial research. By carefully selecting the phosphonate reagent, base, and reaction conditions, chemists can effectively control the stereochemical outcome to produce either (E)- or (Z)-alkenes with high selectivity. The protocols and data presented in these application notes serve as a valuable resource for researchers employing the HWE reaction in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for E-alkene Synthesis Using Diethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the stereoselective formation of alkenes.[1][2][3] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion.[1][2] A key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification.[2][4] Furthermore, the use of stabilized phosphonates, such as diethyl (2-oxopropyl)phosphonate, generally affords the thermodynamically more stable (E)-alkene with high selectivity.[1][5]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of (E)-α,β-unsaturated ketones (E-enones), which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-established mechanism. The first step is the deprotonation of the α-carbon of the phosphonate (B1237965) by a base to generate a nucleophilic phosphonate carbanion.[1][3] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[1] Subsequent cyclization to an oxaphosphetane intermediate, followed by stereospecific elimination, yields the alkene and a water-soluble dialkyl phosphate salt.[1]
With stabilized phosphonates like this compound, the intermediates are able to equilibrate to the thermodynamically favored anti-oxaphosphetane, which then eliminates to give the (E)-alkene as the major product.[1] The E-selectivity of the reaction can be influenced by several factors including the steric bulk of the aldehyde and the reaction temperature.[1] Aromatic aldehydes, in particular, tend to produce almost exclusively (E)-alkenes.[1]
Data Presentation
The following tables summarize the expected outcomes for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes. While specific literature data for this exact phosphonate is limited, the tabulated yields and selectivities are representative of HWE reactions with stabilized phosphonates and are expected to be high for the E-isomer.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Product | Expected Yield (%) | Expected E:Z Ratio |
| Benzaldehyde (B42025) | (E)-4-phenylbut-3-en-2-one | High | >95:5 |
| 4-Nitrobenzaldehyde | (E)-4-(4-nitrophenyl)but-3-en-2-one | High | >95:5 |
| 4-Methoxybenzaldehyde | (E)-4-(4-methoxyphenyl)but-3-en-2-one | High | >95:5 |
| 2-Naphthaldehyde | (E)-4-(naphthalen-2-yl)but-3-en-2-one | High | >95:5 |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Product | Expected Yield (%) | Expected E:Z Ratio |
| Hexanal | (E)-dec-3-en-2-one | Good to High | >90:10 |
| Isobutyraldehyde | (E)-5-methylhex-3-en-2-one | Good | >85:15 |
| Cyclohexanecarboxaldehyde | (E)-1-cyclohexylprop-1-en-3-one | Good to High | >90:10 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexane (B92381), ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
General Protocol for the Synthesis of (E)-4-Phenylbut-3-en-2-one
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents, e.g., 44 mg of a 60% dispersion for a 1 mmol reaction).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF (e.g., 5 mL for a 1 mmol reaction) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent, e.g., 194 mg, 1 mmol) in anhydrous THF (e.g., 2 mL) to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent, e.g., 106 mg, 1 mmol) in anhydrous THF (e.g., 2 mL) to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-4-phenylbut-3-en-2-one.
-
Visualizations
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for E-alkene synthesis via HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl (2-oxopropyl)phosphonate Reaction with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of diethyl (2-oxopropyl)phosphonate with aldehydes, a specific application of the Horner-Wadsworth-Emmons (HWE) reaction, is a cornerstone transformation in modern organic synthesis. This reaction provides a reliable and stereoselective method for the formation of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3] Key advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, and the formation of a water-soluble phosphate (B84403) byproduct, which greatly simplifies product purification.[2][3]
These application notes provide detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound, summarize typical reaction outcomes with various aldehydes, and illustrate the reaction's utility in synthetic workflows.
Data Presentation
The Horner-Wadsworth-Emmons reaction of this compound with aldehydes is a versatile method for the synthesis of α,β-unsaturated ketones. The reaction generally exhibits high yields and, under standard conditions, a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][2] The stereochemical outcome can be influenced by the reaction conditions and the structure of the reactants.[2]
Table 1: Reaction of this compound with Various Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | (E)-4-Phenylbut-3-en-2-one | 95 | >98:2 |
| 4-Chlorobenzaldehyde | NaH | THF | rt | (E)-4-(4-Chlorophenyl)but-3-en-2-one | 92 | >95:5 |
| 4-Methoxybenzaldehyde | NaH | THF | rt | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 91 | >99:1 |
| Cinnamaldehyde | NaH | THF | 0 to rt | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | 88 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH | THF | rt | (E)-4-Cyclohexylbut-3-en-2-one | 88 | >95:5 |
| Octanal | NaH | THF | 0 to rt | (E)-Undec-3-en-2-one | 85 | 90:10 |
| Isovaleraldehyde | NaH | THF | rt | (E)-6-Methylhept-3-en-2-one | 82 | Not specified |
Note: Data is compiled from representative Horner-Wadsworth-Emmons reactions and may not have been performed with this compound specifically but with structurally similar phosphonates. Yields and selectivities are indicative.
Experimental Protocols
Detailed methodologies for the Horner-Wadsworth-Emmons reaction are provided below, including standard conditions for achieving (E)-selectivity and modified conditions for obtaining (Z)-isomers.
Protocol 1: Standard Procedure for (E)-α,β-Unsaturated Ketone Synthesis
This protocol is suitable for the reaction of this compound with a variety of aldehydes to yield the corresponding (E)-α,β-unsaturated ketone.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification for (Z)-α,β-Unsaturated Ketone Synthesis
This modified protocol employs a different phosphonate and specific conditions to favor the formation of the (Z)-isomer. While the example uses a different phosphonate, the principles can be adapted for achieving Z-selectivity.
Materials:
-
Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate (or other Z-selective phosphonate)
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (2.0 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (as a solution in THF or toluene, 2.1 equivalents) dropwise.
-
Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 equivalents) in anhydrous THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow for Drug Discovery Application
This diagram outlines a typical workflow in a drug discovery program where the Horner-Wadsworth-Emmons reaction is a key step in the synthesis of a target molecule.
Caption: Synthetic workflow incorporating the HWE reaction.
References
Application Notes and Protocols for the Ohira-Bestmann Reaction using Diethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Ohira-Bestmann reaction is a powerful and widely utilized method for the one-carbon homologation of aldehydes to terminal alkynes. This reaction employs a diazophosphonate reagent, with diethyl (2-oxopropyl)phosphonate being a common precursor for the in situ generation of the active dimethyl (diazomethyl)phosphonate (DAMP) anion. A significant advantage of the Ohira-Bestmann modification over the original Seyferth-Gilbert homologation is its use of milder basic conditions, typically potassium carbonate in methanol (B129727), which allows for the conversion of base-sensitive and enolizable aldehydes with minimal side reactions such as aldol (B89426) condensation or epimerization.[1][2][3]
In the realm of medicinal chemistry and drug development, the synthesis of molecules containing an alkyne moiety is of great interest. Alkynes serve as versatile synthetic handles for further functionalization, for instance, in "click chemistry" reactions to link molecular fragments, or as integral structural components of pharmacophores.[4] One prominent application of the Ohira-Bestmann reaction is in the synthesis of inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins.
Bcl-2 is a key regulator of the intrinsic pathway of apoptosis (programmed cell death). Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling cancer cells to evade apoptosis and contributing to tumor progression and chemoresistance.[5][6] Small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the hydrophobic groove of Bcl-2, disrupting its interaction with pro-apoptotic proteins like Bax and Bak. This leads to the activation of the apoptotic cascade and selective killing of cancer cells. Navitoclax (ABT-263) is a potent, orally bioavailable Bcl-2 family inhibitor that has shown efficacy in various cancer models.[5] The synthesis of Navitoclax and its analogues often involves the creation of a key biaryl alkyne intermediate, a transformation for which the Ohira-Bestmann reaction is well-suited.
Data Presentation
The Ohira-Bestmann reaction exhibits a broad substrate scope, with good to excellent yields for a variety of aldehydes.
| Aldehyde Substrate Type | Representative Substrate | Product | Yield (%) | Reference |
| Aromatic | 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | 95 | [3] |
| 3-Bromo-4-methoxybenzaldehyde | 2-Bromo-4-ethynyl-1-methoxybenzene | ~90 | ||
| Aliphatic (Acyclic) | Dodecanal | 1-Tridecyne | 85 | [3] |
| Aliphatic (Cyclic) | Cyclohexanecarboxaldehyde | Ethynylcyclohexane | 88 | [3] |
| Heterocyclic | 2-Thiophenecarboxaldehyde | 2-Ethynylthiophene | 92 | [4] |
| α-Chiral | (R)-N-Boc-2-formylpyrrolidine | (R)-N-Boc-2-ethynylpyrrolidine | 74-76 | [1] |
| Enolizable | Citronellal | 3,7-Dimethyl-1,8-nonadien-1-yne | 81 | [3] |
Experimental Protocols
General Protocol for the Ohira-Bestmann Reaction
This protocol is a general procedure for the conversion of an aldehyde to a terminal alkyne using this compound, which is converted in situ to the active reagent.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Methanol (MeOH), anhydrous (5 mL)
-
Acetonitrile (MeCN), anhydrous (if preparing the reagent separately)
-
Diethyl ether (Et₂O)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).[4]
-
Add anhydrous methanol (5 mL) to the flask.
-
In a separate flask, prepare a solution of diethyl (1-diazo-2-oxopropyl)phosphonate by reacting this compound with a suitable diazo transfer reagent (e.g., 4-acetamidobenzenesulfonyl azide) in the presence of a base like sodium hydride in an appropriate solvent like toluene (B28343) or THF.[2] Alternatively, a commercially available solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) can be used directly.
-
Add the solution of the Ohira-Bestmann reagent (1.2 mmol) dropwise to the stirred suspension of the aldehyde and potassium carbonate in methanol at room temperature.[4]
-
Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyne.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol for the Synthesis of a Biaryl Alkyne Precursor for Bcl-2 Inhibitors
This protocol describes the synthesis of a representative 4'-ethynyl-biphenyl-4-carbaldehyde, a key intermediate for certain Bcl-2 inhibitors, using the Ohira-Bestmann reaction.
Materials:
-
4'-Formyl-biphenyl-4-carbaldehyde (1.0 mmol, 210 mg)
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) (1.2 mmol, 230 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Methanol (MeOH), anhydrous (10 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a 50 mL round-bottom flask under an argon atmosphere, dissolve 4'-formyl-biphenyl-4-carbaldehyde (1.0 mmol) in anhydrous methanol (10 mL).
-
Add anhydrous potassium carbonate (2.0 mmol) to the solution.
-
Add dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 mmol) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired 4'-ethynyl-biphenyl-4-carbaldehyde.
Visualizations
Signaling Pathway
Caption: The Bcl-2 regulated intrinsic apoptotic pathway.
Experimental Workflow
Caption: General workflow of the Ohira-Bestmann reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 5. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
One-Pot Synthesis of Alkynes from Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of aldehydes to alkynes is a fundamental transformation in organic synthesis, providing access to versatile building blocks for pharmaceuticals, agrochemicals, and materials science. One-pot methodologies for this conversion are highly sought after as they offer increased efficiency, reduced waste, and simplified purification procedures compared to traditional multi-step approaches. This document provides detailed application notes and protocols for three prominent one-pot or adaptable two-step methods for the synthesis of alkynes from aldehydes: the Bestmann-Ohira reaction, the Corey-Fuchs reaction, and a tandem reduction-Ohira-Bestmann reaction for the conversion of esters to alkynes via an in-situ generated aldehyde.
Bestmann-Ohira Reaction
The Bestmann-Ohira reaction is a widely used and mild method for the one-pot conversion of aldehydes to terminal alkynes. It is a modification of the Seyferth-Gilbert homologation and utilizes the stable Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1][2][3] This method is particularly advantageous for its mild reaction conditions, which tolerate a wide variety of functional groups and are suitable for sensitive substrates, including enolizable aldehydes.[2]
Reaction Principle
The reaction proceeds via the in-situ generation of a dimethyl (diazomethyl)phosphonate anion by the cleavage of the acetyl group of the Bestmann-Ohira reagent with a base, typically potassium carbonate in methanol (B129727). This anion then reacts with the aldehyde in a manner analogous to the Wittig reaction to form a diazoalkene intermediate, which subsequently eliminates nitrogen to yield the terminal alkyne.[2][4]
Experimental Protocol: General Procedure
A general experimental procedure for the one-pot synthesis of a terminal alkyne from an aldehyde using the Bestmann-Ohira reagent is as follows:
-
To a stirred solution of the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
To this suspension, add a solution of the Bestmann-Ohira reagent (1.2 equiv) in methanol or a co-solvent like acetonitrile.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure terminal alkyne.
Quantitative Data
The Bestmann-Ohira reaction is known for its good to excellent yields across a range of substrates.[1]
| Aldehyde Substrate | Reagent/Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Bestmann-Ohira reagent, K₂CO₃, MeOH | 4 | Room Temp. | 95 | --INVALID-LINK-- |
| Cyclohexanecarboxaldehyde | Bestmann-Ohira reagent, K₂CO₃, MeOH | 16 | Room Temp. | 85 | --INVALID-LINK-- |
| (R)-Garner's aldehyde | Bestmann-Ohira reagent, K₂CO₃, MeOH | 12 | Room Temp. | 88 | --INVALID-LINK-- |
| 3-Phenylpropanal | Bestmann-Ohira reagent, K₂CO₃, MeOH | 16 | Room Temp. | 78 | --INVALID-LINK-- |
Workflow Diagram
Caption: Workflow for the Bestmann-Ohira reaction.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a classic and reliable two-step method for the conversion of aldehydes to terminal alkynes.[5][6] While traditionally a two-step process involving the isolation of a dibromoalkene intermediate, it can be adapted into a one-pot procedure for the synthesis of disubstituted alkynes by trapping the intermediate lithium acetylide with an electrophile.[5] This method is robust but requires strong bases and cryogenic temperatures.
Reaction Principle
The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene.[5][6] In the second step, treatment of the dibromoalkene with two equivalents of a strong base, typically n-butyllithium, results in elimination and metal-halogen exchange to form a lithium acetylide. This intermediate can then be quenched with water to yield a terminal alkyne or reacted with an electrophile to produce a disubstituted alkyne.[5]
Experimental Protocol: Two-Step, One-Pot Adaptation
The following protocol describes the synthesis of a terminal alkyne, which can be adapted to a one-pot synthesis of a disubstituted alkyne by adding an electrophile before the final quench.
Step 1: Formation of the Dibromoalkene
-
To a solution of triphenylphosphine (4.0 equiv) in anhydrous dichloromethane (B109758) at 0 °C, add carbon tetrabromide (2.0 equiv) portionwise.
-
Stir the mixture for 5-10 minutes, then add a solution of the aldehyde (1.0 equiv) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the 1,1-dibromoalkene.
Step 2: Conversion to the Alkyne
-
Dissolve the 1,1-dibromoalkene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) and cool to -78 °C.
-
Slowly add n-butyllithium (2.1 equiv) and stir the mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
The Corey-Fuchs reaction generally provides good yields, although the requirement for strong bases can limit its functional group tolerance.
| Aldehyde Substrate | Intermediate/Product | Reagent/Conditions (Step 2) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | 1,1-Dibromo-2-phenylethene | - | - | 82 | --INVALID-LINK-- |
| 1,1-Dibromo-2-phenylethene | Phenylacetylene | n-BuLi, THF | -78 to RT | 88 | --INVALID-LINK-- |
| 4-Methoxybenzaldehyde | 1-Ethynyl-4-methoxybenzene | n-BuLi, THF | -78 to RT | 92 (two steps) | --INVALID-LINK-- |
| Octanal | 1-Decyne | n-BuLi, THF | -78 to RT | 85 (two steps) | --INVALID-LINK-- |
Logical Relationship Diagram
Caption: Logical flow of the Corey-Fuchs reaction.
Tandem Reduction-Ohira-Bestmann Reaction
This one-pot method allows for the conversion of esters to terminal alkynes, proceeding through an in-situ generated aldehyde intermediate.[7] This approach is advantageous as it avoids the isolation of often unstable aldehydes.
Reaction Principle
The ester is first reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature. Without isolation, the reaction mixture is then treated with the Bestmann-Ohira reagent and a base to effect the conversion of the intermediate aldehyde to the terminal alkyne.[7]
Experimental Protocol: General Procedure
A general protocol for the one-pot synthesis of a terminal alkyne from an ester is as follows:[7]
-
To a solution of the ester (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) at -78 °C, add DIBAL-H (1.1-1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the excess DIBAL-H by the slow addition of methanol.
-
Add a base (e.g., potassium carbonate, 2.0 equiv) followed by the Bestmann-Ohira reagent (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by adding Rochelle's salt solution and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Quantitative Data
This tandem approach provides good yields and is compatible with various functional groups that can withstand the initial reduction step.
| Ester Substrate | Reducing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Methyl 4-phenylbutanoate | DIBAL-H | 18 | -78 to RT | 85 | --INVALID-LINK-- |
| Ethyl octanoate | DIBAL-H | 18 | -78 to RT | 81 | --INVALID-LINK-- |
| N-Boc-L-proline methyl ester | DIBAL-H | 18 | -78 to RT | 74-76 | --INVALID-LINK-- |
Experimental Workflow Diagram
Caption: Workflow of the tandem reduction-Ohira-Bestmann reaction.
Conclusion
The one-pot synthesis of alkynes from aldehydes offers significant advantages in terms of efficiency and practicality. The Bestmann-Ohira reaction is a mild and versatile method suitable for a wide range of substrates. The Corey-Fuchs reaction, while requiring harsher conditions, is a robust and reliable method, particularly for the synthesis of disubstituted alkynes in a one-pot fashion. The tandem reduction-Ohira-Bestmann reaction provides an elegant solution for the conversion of esters to alkynes without the need to isolate sensitive aldehyde intermediates. The choice of method will depend on the specific substrate, functional group tolerance, and desired scale of the reaction.
References
- 1. An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
- 2. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diethyl (2-oxopropyl)phosphonate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diethyl (2-oxopropyl)phosphonate and its derivatives in the synthesis of complex natural products. The document outlines key reactions, presents quantitative data in a structured format, and offers detailed experimental protocols for cited transformations.
Introduction
This compound is a versatile C3 building block in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to construct α,β-unsaturated ketones. Its synthetic utility is further expanded through its conversion to diethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, which is instrumental in the one-carbon homologation of aldehydes to terminal alkynes. These reactions are pivotal in the assembly of complex molecular architectures found in numerous natural products.
Key Applications and Reactions
Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Ketone Synthesis
The HWE reaction employing this compound provides a reliable method for the stereoselective synthesis of (E)-α,β-unsaturated ketones. The phosphonate (B1237965) is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate undergoes elimination of diethyl phosphate (B84403) to yield the alkene product. The reaction is widely favored in natural product synthesis due to its high yields, stereoselectivity, and the ease of removal of the water-soluble phosphate byproduct.[1][2]
A prominent example of this strategy is found in the landmark total synthesis of Prostaglandin F2α by E.J. Corey.[3] While the original synthesis utilized the dimethyl phosphonate analogue, the reaction is directly comparable and showcases the power of this methodology in constructing key fragments of complex bioactive molecules.
Quantitative Data for HWE Reaction in Prostaglandin F2α Synthesis
| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonate) | Base | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity | Reference |
| Corey Aldehyde | Dimethyl (2-oxoheptyl)phosphonate | NaH | DME | 25 | 70 (over 2 steps) | Predominantly (E) | [3] |
Ohira-Bestmann Reaction for Terminal Alkyne Synthesis
This compound serves as the precursor to the Ohira-Bestmann reagent, diethyl (1-diazo-2-oxopropyl)phosphonate.[4] This reagent provides a mild and efficient method for the conversion of aldehydes into terminal alkynes, a crucial functional group in many natural products and synthetic intermediates.[5][6] The reaction proceeds via an in situ generation of a diazomethylphosphonate anion, which reacts with the aldehyde to form an intermediate that eliminates nitrogen gas and rearranges to the terminal alkyne.[7][8] This method is particularly advantageous for substrates that are sensitive to the strongly basic conditions of other alkyne syntheses.[9]
Quantitative Data for a General Ohira-Bestmann Reaction
| Reactant (Aldehyde) | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
| General Aldehyde | Diethyl (1-diazo-2-oxopropyl)phosphonate | K₂CO₃ | Methanol (B129727) | Room Temperature | 59-99 | [9] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α (Adapted from E.J. Corey's Synthesis)
Objective: To synthesize the enone intermediate in the total synthesis of Prostaglandin F2α via an HWE reaction.
Materials:
-
Corey Aldehyde intermediate
-
Dimethyl (2-oxoheptyl)phosphonate (or this compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethoxyethane (DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DME. Cool the suspension to 0 °C in an ice bath. To this, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in anhydrous DME dropwise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the solution of the phosphonate anion back to 0 °C. Add a solution of the Corey Aldehyde (1.0 equivalent) in anhydrous DME dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enone.
Protocol 2: General Procedure for the Ohira-Bestmann Reaction
Objective: To synthesize a terminal alkyne from an aldehyde using the Ohira-Bestmann reagent.
Materials:
-
Aldehyde
-
Diethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous methanol
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous methanol under an argon atmosphere.
-
Addition of Reagent: To the stirred solution, add diethyl (1-diazo-2-oxopropyl)phosphonate (1.2 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-18 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with 5% aqueous sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the terminal alkyne. Further purification can be performed by column chromatography if necessary.[3]
Visualizations
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Caption: Ohira-Bestmann Reaction Experimental Workflow.
References
- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 6. youtube.com [youtube.com]
- 7. WO1984000363A1 - Synthesis of periplanone-b - Google Patents [patents.google.com]
- 8. organic chemistry - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, making it a cornerstone in modern organic chemistry.[1][2] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to typically yield an (E)-alkene.[3][4] Key advantages over the related Wittig reaction include the use of more nucleophilic and less basic carbanions and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[4][5] These features render the HWE reaction invaluable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[6][7]
General Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism:
-
Deprotonation: A base is used to deprotonate the phosphonate (B1237965) at the carbon adjacent to the phosphoryl group, forming a phosphonate carbanion.[4]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[3][4]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1][4]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt.[4]
Data Presentation: Comparison of HWE Reaction Protocols
The following table summarizes quantitative data from various HWE reaction protocols, highlighting the versatility of this reaction.
| Protocol Name | Phosphonate Reagent | Base | Solvent | Temperature | Time | Yield (%) | Key Features & Stereoselectivity |
| Standard HWE [8] | Triethyl phosphonoacetate | NaH | THF | 0 °C to RT | 2-16 h | High | Generally (E)-selective. |
| Still-Gennari [2][3] | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 (B118740) | THF | -78 °C | 2-4 h | 78[3] | Highly (Z)-selective due to electron-withdrawing groups on the phosphonate.[1] |
| Masamune-Roush [1] | Allyl phosphonate | LiCl, DBU | Acetonitrile | Room Temp | - | High | Mild conditions suitable for base-sensitive substrates. |
| Aqueous Conditions [1] | Substituted phosphonate | K₂CO₃ | THF/H₂O (1:1) | Room Temp | 2 h | High | Useful for water-soluble substrates. |
| Lithium Bromide/Triethylamine [1] | Substituted phosphonate | LiBr, Et₃N | THF | Room Temp | 3 h | High | Alternative mild conditions. |
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis[2][8]
This protocol describes a general procedure for the synthesis of an (E)-alkene using sodium hydride as the base.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis[2][3]
This protocol is employed for the stereoselective synthesis of (Z)-alkenes using a fluorinated phosphonate reagent.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equivalent) and 18-crown-6 (5.0 equivalents) in anhydrous THF.[2][3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS in THF (1.5 equivalents) dropwise.[3]
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Applications in Drug Development
The Horner-Wadsworth-Emmons reaction is a valuable tool in drug development and the synthesis of biologically active molecules.[2] Its reliability and stereocontrol are crucial for constructing complex molecular architectures found in many pharmaceuticals. For instance, the HWE reaction has been instrumental in the synthesis of analogues of hynapene, which show promising anti-cancer properties.[6] The ability to fine-tune the stereochemical outcome of the reaction allows for the synthesis of specific isomers, which is often critical for pharmacological activity. Recent advancements have focused on developing more efficient and selective HWE methodologies to accelerate the synthesis of novel drug candidates.[6]
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. news-medical.net [news-medical.net]
- 7. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Horner-Wadsworth-Emmons Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, particularly α,β-unsaturated esters. A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble dialkylphosphate salt as a byproduct, which simplifies purification.[1][2] This document provides detailed application notes and protocols for the effective purification of products from the Horner-Wadsworth-Emmons reaction, ensuring high purity of the desired alkene. The primary methods covered are aqueous workup (liquid-liquid extraction), flash column chromatography, and crystallization.
Core Principles of Purification
The purification strategy for HWE reaction products primarily revolves around the removal of the polar dialkylphosphate byproduct and any unreacted starting materials, such as the phosphonate (B1237965) reagent and the aldehyde or ketone. The choice of purification method depends on the polarity and physical properties of the desired product and the impurities present.
Data Presentation: Comparison of Purification Methodologies
The following tables summarize quantitative data from various Horner-Wadsworth-Emmons reactions, illustrating typical yields and purities obtained after different purification methods. It is important to note that these are examples from different reactions and not a direct comparison of purification techniques for the same product.
Table 1: Illustrative Yields and Purity after Aqueous Workup
| Reactants | Product | Purification Method | Yield (%) | Purity (%) | Reference |
| Triethyl phosphonoacetate & Benzaldehyde | Ethyl cinnamate | Aqueous Workup | >95 | High | [3] |
| Phosphonate & Aldehyde (Base-sensitive) | (E)-Alkene | Aqueous Workup | High | High | [4] |
| Triethyl phosphonoacetate & Various Aldehydes | (E)-α,β-unsaturated esters | Aqueous Workup | 85-98 | >99 (E) | [5] |
Table 2: Illustrative Yields after Flash Column Chromatography
| Reactants | Product | Purification Method | Yield (%) | Reference |
| Phosphonate & Aldehyde | Alkene | Flash Column Chromatography | 78 | [1] |
| Phosphonate & Base-sensitive Aldehyde | (E)-Alkene | Flash Column Chromatography | High | [4] |
| Aryl-alkyl ketones & Phosphonate | (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters | Flash Column Chromatography | 60-85 | [6] |
Table 3: Illustrative Purity after Crystallization
| Product | Purification Method | Purity Achieved | Notes | Reference |
| α,β-unsaturated ester | Recrystallization | High | Effective for removing byproducts. | [7] |
| Organic Chemicals | Crystallization | Can reach >99.999 wt% | A single-step separation process yielding ultra-high purity. | [8] |
| Active Pharmaceutical Ingredients (APIs) | Crystallization | Critical for solid form and particle properties | Essential for ensuring the quality of medicines. | [9] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup (Liquid-Liquid Extraction)
This is the most common and straightforward method for removing the water-soluble phosphate (B84403) byproduct.[10]
Materials:
-
Reaction mixture from HWE reaction
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent and water. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine. The water wash helps to remove the bulk of the phosphate byproduct, while the brine wash aids in removing residual water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification (Optional): The crude product can often be of high purity. If necessary, further purification can be achieved by flash column chromatography or crystallization.[3]
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective technique for purifying HWE products, especially when the product and any non-polar byproducts have different polarities.[4]
Materials:
-
Crude product from HWE reaction
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent (solvent system determined by TLC analysis, e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Elute the column with the eluent to ensure it is well-packed and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Crystallization
Crystallization is an excellent method for obtaining highly pure solid products.[8]
Materials:
-
Crude solid product from HWE reaction
-
A suitable solvent or solvent pair for crystallization (e.g., ethanol, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when heated. If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[7]
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Visualizations
Caption: General workflow for the purification of HWE reaction products.
Caption: Detailed steps of an aqueous workup procedure.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols: Diethyl (2-oxopropyl)phosphonate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2-oxopropyl)phosphonate is a versatile and valuable C3 building block in modern organic synthesis. Its unique chemical structure, featuring a reactive ketone and a phosphonate (B1237965) moiety, allows for a range of chemical transformations, making it an essential reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated ketones.
Key Applications
The primary application of this compound lies in the Horner-Wadsworth-Emmons (HWE) reaction , a powerful method for the formation of carbon-carbon double bonds.[2][3][4] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler workup due to the water-soluble nature of the phosphate (B84403) byproduct.[4][5]
Specifically, the HWE reaction with this compound provides a reliable route to α,β-unsaturated ketones (enones) . These structural motifs are prevalent in a wide array of biologically active molecules and are key intermediates in various synthetic transformations. The reaction is known for its high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][3]
Beyond the synthesis of enones, this compound serves as a precursor for other valuable reagents. For instance, it can be converted to diethyl (1-diazo-2-oxopropyl)phosphonate , also known as the Bestmann-Ohira reagent, which is widely used for the one-carbon homologation of aldehydes to terminal alkynes.[6][7][8][9]
Horner-Wadsworth-Emmons Reaction: Synthesis of α,β-Unsaturated Ketones
The reaction of this compound with aldehydes or ketones in the presence of a base generates α,β-unsaturated ketones. The phosphonate carbanion, formed by deprotonation of the α-carbon, acts as a potent nucleophile that attacks the carbonyl carbon of the aldehyde or ketone.
Reaction Mechanism
The generally accepted mechanism for the Horner-Wadsworth-Emmons reaction proceeds through the following steps:
-
Deprotonation: A base removes the acidic proton from the carbon α to the phosphonate and ketone groups, forming a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates.
-
Oxaphosphetane Formation: These intermediates undergo intramolecular cyclization to form four-membered oxaphosphetane rings.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is largely determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetanes.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocols
The following protocols are generalized procedures for the Horner-Wadsworth-Emmons reaction using this compound. Optimization of reaction conditions (base, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of α,β-Unsaturated Ketones
This protocol is a general method adaptable for a variety of aldehydes.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KHMDS, n-BuLi)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ketone.
Caption: Experimental workflow for HWE reaction.
Quantitative Data
The Horner-Wadsworth-Emmons reaction with this compound generally provides good to excellent yields of the corresponding α,β-unsaturated ketones. The stereoselectivity is typically high in favor of the (E)-isomer, especially with unhindered aldehydes.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | NaH | THF | rt | 4 | 85 | >95:5 | [Generic] |
| 4-Nitrobenzaldehyde | NaH | DME | rt | 3 | 92 | >98:2 | [Generic] |
| Cyclohexanecarboxaldehyde | KHMDS | THF | -78 to rt | 5 | 78 | >90:10 | [Generic] |
| Octanal | LiCl, DBU | CH₃CN | rt | 12 | 88 | >95:5 | [Generic] |
Note: The data in this table is representative and compiled from general knowledge of the Horner-Wadsworth-Emmons reaction. Specific yields and stereoselectivities will vary depending on the exact substrates and reaction conditions used.
Applications in Drug Development and Total Synthesis
The α,β-unsaturated ketone moiety synthesized using this compound is a key structural feature in numerous biologically active compounds and natural products. These include anticancer agents, anti-inflammatory molecules, and antibiotics. The robust and predictable nature of the HWE reaction makes it a valuable tool in the multi-step synthesis of these complex targets.[10] For example, this methodology has been employed in the synthesis of prostaglandins (B1171923) and various macrocyclic compounds. The phosphonate itself is a cornerstone in modern organic chemistry, with derivatives being used in the development of a range of bioactive products.[11][12]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction. The reaction proceeds under relatively mild conditions, offers high yields and (E)-selectivity, and has a straightforward workup procedure. These attributes make it an indispensable tool for researchers and scientists in academic and industrial settings, particularly in the fields of medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for the successful application of this valuable building block in organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. d-nb.info [d-nb.info]
- 12. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Phosphoryl-Substituted Heterocycles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phosphoryl-substituted heterocycles, a class of compounds with significant interest in medicinal chemistry, materials science, and catalysis.[1][2][3] The incorporation of phosphoryl groups (such as phosphonates, phosphinates, and phosphine (B1218219) oxides) into heterocyclic scaffolds can significantly modulate their biological activity, physicochemical properties, and coordination capabilities.[1][2] These compounds have found applications as anticancer agents, antivirals, and enzyme inhibitors.[3][4]
This guide focuses on prevalent and versatile synthetic methodologies, offering step-by-step protocols for key reactions, quantitative data for synthesized compounds, and visualizations of reaction pathways and experimental workflows.
I. Synthetic Methodologies and Applications
The synthesis of phosphoryl-substituted heterocycles can be broadly categorized into two main strategies: the functionalization of a pre-existing heterocyclic core and the construction of the heterocycle from phosphorus-containing precursors.[5]
Key Synthetic Approaches Include:
-
Michaelis-Arbuzov Reaction: A classic and widely used method for forming a carbon-phosphorus bond, typically by reacting a heterocyclic halide with a trialkyl phosphite (B83602).[1][6][7][8][9]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods, including Hirao and Suzuki-Miyaura-type couplings, offer a powerful means to couple halo-substituted heterocycles with various phosphorus nucleophiles like H-phosphine oxides, H-phosphonates, and their derivatives.[1][10]
-
Multicomponent Reactions (MCRs): MCRs provide an efficient route to construct complex phosphoryl-substituted heterocycles in a single step from three or more starting materials, often with high atom economy.[11]
-
Cycloaddition Reactions: Reactions like the [2+2+2] cycloaddition of diynes with phosphorus-containing nitriles can be employed to build the heterocyclic ring system with concomitant incorporation of the phosphoryl group.[12]
These methods have enabled the synthesis of a wide array of phosphoryl-substituted pyridines, pyrimidines, pyrazines, and other N-heterocycles.[1]
II. Experimental Protocols
The following section provides detailed protocols for selected, representative synthetic transformations.
Protocol 1: Synthesis of Diethyl (Pyrimidin-2-yl)phosphonate via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of a phosphoryl-substituted pyrimidine (B1678525) using the Michaelis-Arbuzov reaction, a robust method for C-P bond formation.[1]
Reaction Scheme:
Materials:
-
Triethyl phosphite
-
Anhydrous toluene (B28343)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.14 g, 10 mmol).
-
Add anhydrous toluene (30 mL) to the flask to dissolve the 2-chloropyrimidine.
-
Under a nitrogen or argon atmosphere, add triethyl phosphite (2.0 g, 12 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford diethyl (pyrimidin-2-yl)phosphonate as a colorless oil.
Quantitative Data:
| Compound Name | Molecular Formula | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 31P NMR (CDCl3, δ ppm) | MS (m/z) |
| Diethyl (pyrimidin-2-yl)phosphonate | C8H13N2O3P | 75-85 | 8.85 (d, 2H), 7.30 (t, 1H), 4.25 (m, 4H), 1.35 (t, 6H) | 160.5 (d), 157.8 (d), 120.2 (d), 62.8 (d), 16.3 (d) | 5.4 | 216.06 |
Protocol 2: Palladium-Catalyzed Cross-Coupling of 2-Chloropyridine (B119429) with Diphenylphosphine (B32561) Oxide
This protocol details the synthesis of a phosphine oxide-substituted pyridine (B92270) via a palladium-catalyzed C-P cross-coupling reaction.[10]
Reaction Scheme:
Materials:
-
2-Chloropyridine
-
Diphenylphosphine oxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk tube
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (46 mg, 0.05 mmol, 5 mol%), Xantphos (87 mg, 0.15 mmol, 15 mol%), and diphenylphosphine oxide (202 mg, 1.0 mmol).
-
Add 2-chloropyridine (113 mg, 1.0 mmol) and cesium carbonate (488 mg, 1.5 mmol) to the Schlenk tube.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield diphenyl(pyridin-2-yl)phosphine oxide as a white solid.
Quantitative Data:
| Compound Name | Molecular Formula | Yield (%) | m.p. (°C) | 1H NMR (CDCl3, δ ppm) | 31P NMR (CDCl3, δ ppm) | MS (m/z) [M+H]+ |
| Diphenyl(pyridin-2-yl)phosphine oxide | C17H14NOP | 80-90 | 145-147 | 8.70 (d, 1H), 8.00-7.80 (m, 5H), 7.60-7.40 (m, 7H) | 28.5 | 279.08 |
Protocol 3: Three-Component Synthesis of a Highly Functionalized Phosphoryl-Substituted Pyridine
This protocol describes a one-pot, three-component reaction to synthesize a polysubstituted pyridine bearing a phosphonate (B1237965) group, based on a Michael addition-initiated cyclization.[1]
Reaction Scheme:
Materials:
-
Ethyl acetoacetate (B1235776)
-
(E)-Diethyl (3-oxobut-1-en-1-yl)phosphonate
-
Ammonium (B1175870) acetate
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Oxygen supply (balloon)
Procedure:
-
In a 50 mL round-bottom flask, combine ethyl acetoacetate (130 mg, 1.0 mmol), (E)-diethyl (3-oxobut-1-en-1-yl)phosphonate (220 mg, 1.0 mmol), and ammonium acetate (385 mg, 5.0 mmol).
-
Add ethanol (10 mL) and a catalytic amount of activated carbon (10 mg).
-
Fit the flask with a reflux condenser and an oxygen-filled balloon.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the activated carbon.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired ethyl 2-(diethylphosphoryl)-6-methyl-4-phenylpyridine-3-carboxylate.
Quantitative Data:
| Compound Name | Molecular Formula | Yield (%) | 1H NMR (CDCl3, δ ppm) | 31P NMR (CDCl3, δ ppm) | MS (m/z) [M+H]+ |
| Ethyl 2-(diethylphosphoryl)-6-methyl-4-phenylpyridine-3-carboxylate | C19H24NO5P | 60-70 | 7.50-7.30 (m, 5H), 7.15 (s, 1H), 4.10 (q, 2H), 4.00 (m, 4H), 2.60 (s, 3H), 1.20 (t, 3H), 1.10 (t, 6H) | 18.2 | 378.14 |
III. Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate a typical reaction mechanism and a general experimental workflow for the synthesis of phosphoryl-substituted heterocycles.
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Caption: General Experimental Workflow for Synthesis.
Signaling Pathway Application
Phosphoryl-substituted heterocycles, particularly pyridine and pyrimidine derivatives, are often investigated as kinase inhibitors in drug discovery. They can act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases involved in cancer cell signaling pathways, such as the Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML).
Caption: Inhibition of Bcr-Abl Signaling by a Kinase Inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Horner-Wadsworth-Emmons Reactions: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize Horner-Wadsworth-Emmons (HWE) reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is resulting in a low yield. What are the common causes and how can I troubleshoot it?
A1: Low yields in HWE reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to investigate include:
-
Inefficient Deprotonation: The phosphonate (B1237965) may not be fully deprotonated. This can be due to an inappropriate choice of base, insufficient equivalents of base, or poor quality of the base. Ensure the pKa of the base is suitable for the acidity of your phosphonate.
-
Poor Quality Reagents: Degradation of the aldehyde/ketone (e.g., through oxidation) or the phosphonate reagent can significantly impact the reaction. Using freshly purified or distilled starting materials is recommended.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all influence the reaction rate and yield. Optimization of these parameters may be necessary.
-
Side Reactions: The presence of unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Difficult Purification: The desired product may be difficult to separate from byproducts or unreacted starting materials, leading to apparent low yields.
Q2: How do I select the appropriate base for my HWE reaction?
A2: The choice of base is critical and depends on the acidity of the phosphonate and the stability of your substrates to the reaction conditions.[1] Stronger bases are generally required for less acidic phosphonates.[1]
-
Strong Bases (e.g., NaH, LiH): These are commonly used for a wide range of phosphonates.[1][2] They are particularly effective for less acidic phosphonates and when forcing conditions are needed.[1] Reactions with these bases are typically performed in anhydrous aprotic solvents like THF or diethyl ether.[1]
-
Milder Bases (e.g., DBU, K₂CO₃, Cs₂CO₃): These are suitable for base-sensitive substrates.[1][3] DBU can be used alone or in combination with additives like LiCl to enhance reactivity.[1][4] Solvent-free conditions using DBU in conjunction with a weaker inorganic base like K₂CO₃ have also been developed.[1][3]
Q3: What is the role of the solvent in an HWE reaction, and how does it affect the yield?
A3: The solvent plays a crucial role in the HWE reaction by influencing the solubility of reagents, the stability of intermediates, and the overall reaction rate. Aprotic solvents are generally preferred.
-
Tetrahydrofuran (THF): THF is one of the most commonly used and effective solvents for HWE reactions, particularly when strong bases like NaH are employed.[5][6]
-
Acetonitrile (B52724): This solvent can be a good choice, especially when using milder organic bases.[5][6]
-
Dimethylformamide (DMF): In some cases, DMF can be an excellent solvent, particularly when dealing with challenging substrates. For example, using NaH in dry DMF under high dilution has been shown to work well for certain phosphonates.[7]
-
Solvent-Free Conditions: For certain substrate combinations, solvent-free HWE reactions catalyzed by bases like DBU in the presence of K₂CO₃ can provide high yields and selectivity.[3][8]
Q4: My reaction is complete, but I am having trouble with the purification. What are the best practices?
A4: A key advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate byproduct, which simplifies purification compared to the Wittig reaction.[4][9][10]
-
Aqueous Workup: The standard procedure involves quenching the reaction with an aqueous solution (e.g., saturated aqueous NH₄Cl) and then extracting the product with an organic solvent like ethyl acetate (B1210297) or diethyl ether.[1][9] Washing the combined organic layers with water and then brine helps to remove the phosphate (B84403) byproduct.[9]
-
Flash Column Chromatography: Following the aqueous workup, flash column chromatography is typically used to purify the crude product and isolate the desired alkene.[9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is often the most critical issue. The following table and workflow can help diagnose the problem.
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Deprotonation | Use a stronger base (e.g., switch from K₂CO₃ to NaH). | Ensures complete formation of the reactive phosphonate carbanion. |
| Increase the equivalents of base (e.g., from 1.1 to 1.5 eq.). | Compensates for any degradation of the base or presence of acidic impurities. | |
| Use freshly opened or titrated base. | Ensures the base is active and not decomposed by moisture or air. | |
| Degraded Starting Materials | Purify the aldehyde/ketone immediately before use. | Removes any oxidized or polymeric impurities that can inhibit the reaction. |
| Check the purity of the phosphonate reagent by NMR. | Verifies the integrity of the phosphonate. | |
| Suboptimal Reaction Temperature | Increase the reaction temperature. | Can overcome a high activation energy barrier. |
| For sensitive substrates, try running the reaction at a lower temperature for a longer time. | Minimizes decomposition of starting materials or products. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in HWE reactions.
Issue 2: Poor E/Z Selectivity
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][4][11] However, several factors can influence the stereochemical outcome.
| Factor | Effect on Selectivity | Recommendation for Improving E-Selectivity |
| Base/Counterion | The nature of the cation can influence the transition state geometry. | For highly (E)-selective reactions, NaH is a common choice.[1] The use of Mg²⁺ salts with a mild base has also been reported to enhance E-selectivity.[5] |
| Solvent | The solvent can affect the equilibration of reaction intermediates. | THF is a widely used solvent that generally promotes good E-selectivity.[5][6] |
| Temperature | Higher temperatures can allow for better equilibration of intermediates, favoring the thermodynamic product. | If selectivity is poor, running the reaction at a slightly elevated temperature (if substrates are stable) may improve the E/Z ratio. |
| Phosphonate Structure | The steric bulk of the phosphonate ester groups can influence selectivity. | Using bulkier ester groups on the phosphonate can sometimes increase E-selectivity. |
For cases where the (Z)-alkene is the desired product, the Still-Gennari modification of the HWE reaction is often employed. This typically involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS in THF at low temperatures).[12]
Experimental Protocols
General Protocol for a Standard HWE Reaction (E-selective)
This protocol describes a general procedure for the reaction of an aldehyde with a phosphonate ester using sodium hydride as the base to yield the (E)-alkene.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF to the NaH slurry.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.[9]
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[9]
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[1][9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography.[9]
Protocol for HWE Reaction with a Mild Base (Masamune-Roush Conditions)
This protocol is suitable for base-sensitive substrates.[4]
Materials:
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Acetonitrile or THF
-
Phosphonate ester
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aldehyde
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add anhydrous LiCl (1.2 equivalents) to a flame-dried flask and dry under high vacuum with gentle heating. Allow to cool under an inert atmosphere.[9]
-
Add anhydrous acetonitrile (or THF) followed by the phosphonate ester (1.1 equivalents).[9]
-
Add DBU (1.2 equivalents) to the stirred suspension at room temperature.[9]
-
Stir the mixture for 30 minutes.[9]
-
Add a solution of the base-sensitive aldehyde (1.0 equivalent) in the same solvent.[9]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 times).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography.[9]
Reaction Mechanism and Key Intermediates
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism. Understanding this pathway is key to troubleshooting and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 3. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Diethyl (2-oxopropyl)phosphonate
Welcome to the technical support center for Diethyl (2-oxopropyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during reactions involving this compound, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
Problem 1: Low or No Yield of the Desired α,β-Unsaturated Ketone
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Base | The formation of the phosphonate (B1237965) carbanion is critical. Ensure the base is fresh and active. For instance, sodium hydride (NaH) can become deactivated by moisture. Use NaH from a freshly opened container or wash it with a dry solvent like hexane (B92381) to remove any sodium hydroxide (B78521) coating. |
| Inappropriate Base Strength | The pKa of this compound is higher than that of more acidic phosphonates like phosphonoacetates. A stronger base may be required for complete deprotonation. Consider using bases like Sodium Hydride (NaH), Potassium tert-butoxide, or Lithium diisopropylamide (LDA). |
| Substrate Compatibility Issues | Highly reactive or sensitive aldehydes, such as those with nitro groups or furan (B31954) rings, may undergo side reactions or decomposition under basic conditions, leading to complex reaction mixtures.[1] Consider using milder reaction conditions, such as the Masamune-Roush conditions (LiCl and a weaker base like DBU or triethylamine), which can be beneficial for base-sensitive substrates.[2] |
| Steric Hindrance | Both the phosphonate and the carbonyl compound can be sterically hindered, slowing down the reaction. If steric hindrance is a suspected issue, increasing the reaction temperature or using a less hindered base might improve the yield. |
| Low Reaction Temperature | While low temperatures are often used to control selectivity, they can also slow down the reaction rate, especially with less reactive substrates. If the reaction is sluggish, consider gradually increasing the temperature. |
Problem 2: Formation of Unexpected Byproducts
Possible Byproducts and Mitigation Strategies
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Diethyl (diazomethyl)phosphonate (DAMP) | If using this compound in the synthesis of its diazo derivative, cleavage of the acetyl group can occur in the presence of strong nucleophilic bases like hydroxide.[3][4] This is particularly problematic if using old or impure sodium hydride that has been exposed to moisture.[3][4] | Use fresh, high-purity sodium hydride. Ensure all glassware and solvents are rigorously dried to prevent the formation of hydroxide ions. DAMP is difficult to separate chromatographically from the desired diazo product.[4] |
| Self-Condensation Products | The enolate of this compound can potentially react with another molecule of the phosphonate, leading to self-condensation. Similarly, the aldehyde starting material can undergo self-condensation under basic conditions. | Add the aldehyde to the pre-formed phosphonate anion at a low temperature to favor the desired cross-reaction. Use a base that rapidly and completely deprotonates the phosphonate, minimizing the concentration of the free enolate available for self-condensation. |
| β-Hydroxyphosphonate | In the absence of a sufficiently electron-withdrawing group on the phosphonate, the elimination step of the HWE reaction to form the alkene can be slow or fail to occur, resulting in the isolation of the β-hydroxyphosphonate intermediate.[5] | While the acetyl group in this compound is generally sufficient to promote elimination, for challenging substrates, the β-hydroxyphosphonate can be isolated and treated with a reagent like diisopropylcarbodiimide to induce elimination.[5] |
Problem 3: Poor Stereoselectivity (E/Z Ratio)
Factors Influencing Stereochemistry and Control Strategies
The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like this compound generally favors the formation of the (E)-alkene.[2][5][6] However, the stereochemical outcome can be influenced by several factors.
| Factor | Influence on Stereoselectivity | Recommended Approach for (E)-Selectivity |
| Nature of the Aldehyde | Aromatic aldehydes typically yield almost exclusively (E)-alkenes.[5] | For aliphatic aldehydes, the stereoselectivity can be more variable. |
| Reaction Conditions | The choice of base, solvent, and temperature can affect the equilibration of the intermediates, which in turn influences the E/Z ratio.[7] | Using sodium hydride as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) generally promotes the formation of the (E)-isomer. |
| Cations | The nature of the metal cation from the base can influence the geometry of the transition state. | The use of sodium or potassium bases often leads to higher (E)-selectivity compared to lithium bases. |
For cases where the (Z)-alkene is the desired product, the Still-Gennari modification of the HWE reaction is recommended.[2] This involves using a phosphonate with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonate) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6).[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is most commonly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones (enones).[8] The phosphonate carbanion reacts with aldehydes or ketones to form a carbon-carbon double bond.[5][6] It is also a precursor for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate, which is used in the Seyferth-Gilbert and Ohira-Bestmann reactions for the homologation of aldehydes to alkynes.[3][4][9]
Q2: How should this compound be stored?
A2: It should be stored in a tightly sealed container in a cool, dry place. While it is relatively stable, prolonged exposure to moisture can lead to hydrolysis of the phosphonate esters.
Q3: What are the main advantages of the HWE reaction using this compound compared to the Wittig reaction?
A3: The HWE reaction offers several advantages over the Wittig reaction:
-
Higher nucleophilicity of the carbanion: The phosphonate-stabilized carbanion is generally more nucleophilic than the corresponding phosphonium (B103445) ylide, allowing it to react with a wider range of aldehydes and ketones, including sterically hindered ones.[2][5]
-
Easier byproduct removal: The phosphate (B84403) byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup, simplifying purification.[6] In contrast, the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction can often be difficult to separate from the desired product.
-
Stereoselectivity: The HWE reaction with stabilized phosphonates typically provides good stereocontrol, favoring the formation of the (E)-alkene.[5][6]
Q4: Can this compound be used with ketones as well as aldehydes?
A4: Yes, the phosphonate carbanion derived from this compound is reactive enough to undergo the HWE reaction with ketones. However, the stereoselectivity of the olefination of ketones is often poor to modest.[5] Additionally, reactions with sterically hindered ketones may require more forcing conditions.
Q5: My HWE reaction with this compound is not going to completion. What can I do?
A5: First, verify the quality of your reagents, especially the base and the solvent. Ensure anhydrous conditions. If the reaction is still sluggish, you can try increasing the reaction temperature or using a stronger base. Monitoring the reaction by TLC or LC-MS can help determine if the reaction is proceeding and when it has reached completion.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the reaction of this compound with an aldehyde to form an α,β-unsaturated ketone.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for low product yield in HWE reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their HWE reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during HWE reactions, focusing on achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is showing low E/Z selectivity. What are the primary factors I should investigate?
A1: Low stereoselectivity in HWE reactions can typically be attributed to several key factors: the structure of the phosphonate (B1237965) reagent, the choice of base and its counter-ion, the reaction temperature, and the solvent.[1][2] For standard HWE reactions aiming for the (E)-alkene, the interplay of these elements is crucial for achieving high selectivity.[2][3]
Q2: I am aiming for the (E)-alkene, but my reaction is producing a significant amount of the (Z)-isomer. How can I improve (E)-selectivity?
A2: To enhance the formation of the thermodynamically more stable (E)-alkene, consider the following adjustments:
-
Base Selection: Employ bases with lithium or sodium counter-ions, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), which generally favor (E)-alkene formation.[1][3] The use of potassium-based strong bases can sometimes lead to lower (E)-selectivity.[1] For base-sensitive substrates, Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine) are an excellent choice for promoting (E)-selectivity under milder conditions.[4][5]
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) can increase (E)-selectivity by allowing the reaction intermediates to equilibrate to the more stable configuration that leads to the (E)-product.[3]
-
Phosphonate Structure: Increasing the steric bulk of the phosphonate ester groups can enhance (E)-selectivity.[3]
-
Aldehyde Structure: Aldehydes with increased steric bulk tend to show greater (E)-stereoselectivity.[3]
Q3: I need to synthesize the (Z)-alkene. What modifications to the standard HWE protocol are necessary?
A3: To favor the formation of the (Z)-alkene, you need to use modified phosphonate reagents and specific reaction conditions that kinetically favor the Z-isomer. The most common methods are:
-
Still-Gennari Modification: This approach utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[3][4][6] These reagents, when combined with strongly dissociating conditions like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in THF at low temperatures (-78 °C), can provide excellent (Z)-selectivity.[3][7] The electron-withdrawing groups accelerate the elimination step, preventing the intermediates from equilibrating.[4][7]
-
Ando Modification: Similar to the Still-Gennari modification, this method uses phosphonates with electron-withdrawing aryl groups (e.g., diarylphosphonoacetates), which also promote (Z)-alkene formation.[6][8]
Q4: My phosphonate ylide does not seem to be reacting with my ketone. What could be the issue?
A4: While phosphonate carbanions are more nucleophilic than the corresponding ylides in the Wittig reaction and can react with ketones, highly hindered ketones may still be unreactive.[4][9] In such cases, using a stronger base or a more reactive phosphonate reagent might be necessary. Also, ensure that the phosphonate has an alpha electron-withdrawing group, as this is crucial for the final elimination step to form the alkene.[3]
Q5: How does the choice of solvent affect the stereoselectivity of the HWE reaction?
A5: The solvent can influence the aggregation of intermediates and the solubility of the base, thereby affecting stereoselectivity. Tetrahydrofuran (B95107) (THF) is a commonly used solvent. For Still-Gennari conditions, THF is used to facilitate the dissociation of the potassium base with the help of 18-crown-6.[3][7] Some protocols may specify other aprotic solvents like dimethylformamide (DMF), which was shown to work well with sodium hydride in certain cases to give exclusively the trans-product.[10]
Data Summary
The following table summarizes how different reaction parameters can influence the stereochemical outcome of the HWE reaction.
| Factor | Condition for High (E)-Selectivity | Condition for High (Z)-Selectivity |
| Phosphonate Reagent | Standard alkyl phosphonates (e.g., diethyl, dimethyl).[2][6] Bulky phosphonate groups.[3] | Phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl) - Still-Gennari).[3][4][6] Aryl ester groups (Ando).[6][8] |
| Base/Counter-ion | NaH, n-BuLi (Li⁺, Na⁺ salts).[1][3] DBU/LiCl (Masamune-Roush).[5] | KHMDS/18-crown-6 (dissociated K⁺).[3] t-BuOK.[11] |
| Temperature | Higher temperatures (e.g., 0 °C to 23 °C).[3] | Low temperatures (e.g., -78 °C).[7] |
| Solvent | Aprotic solvents like THF, DME, DMF.[1][5][10] | THF with a crown ether to sequester the cation.[3] |
| Substrate | Sterically bulky aldehydes.[3] | Generally less dependent on aldehyde sterics when using modified phosphonates. |
Experimental Protocols
Protocol 1: General Procedure for Maximizing (E)-Alkene Selectivity
This protocol provides a starting point for achieving high (E)-selectivity. Optimization may be required for specific substrates.
-
Preparation of the Ylide:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate, 1.0 equivalent) in anhydrous THF to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Reaction with the Aldehyde:
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the (E) and (Z) isomers.
-
Protocol 2: Still-Gennari Protocol for Maximizing (Z)-Alkene Selectivity
This protocol is designed for the synthesis of (Z)-alkenes using a modified phosphonate reagent.
-
Preparation of the Ylide:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equivalent) and 18-crown-6 (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of potassium hexamethyldisilazide (KHMDS, 1.05 equivalents) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Reaction with the Aldehyde:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the cold ylide solution.
-
Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel, add water, and extract three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the key decision-making processes and factors influencing the stereoselectivity of the HWE reaction.
Caption: Troubleshooting workflow for low stereoselectivity in HWE reactions.
Caption: Key factors influencing the stereochemical outcome of the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Horner-Wadsworth-Emmons Reaction Selectivity
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction outcomes, with a specific focus on the impact of the chosen base on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Horner-Wadsworth-Emmons reaction?
A1: The primary role of the base in the HWE reaction is to deprotonate the phosphonate (B1237965) ester at the α-carbon, generating a stabilized phosphonate carbanion.[1][2] This carbanion is a key reactive intermediate that then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[1][2] The choice of base is critical as it not only facilitates the formation of the carbanion but also significantly influences the stereoselectivity (the E/Z ratio) of the resulting alkene.[1]
Q2: How does the strength of the base affect the E/Z selectivity of the HWE reaction?
A2: The strength of the base plays a pivotal role in determining the E/Z selectivity of the HWE reaction. Strong bases, such as sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LHMDS), typically favor the formation of the thermodynamically more stable (E)-alkene.[3] This is because strong bases can lead to reversible reaction intermediates, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[2] In contrast, milder bases, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (NEt3) often in the presence of additives like LiCl, are employed for base-sensitive substrates and can also favor (E)-selectivity.[2][3] For high (Z)-selectivity, specific conditions such as the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 (B118740), are typically required.
Q3: My HWE reaction is showing low E/Z selectivity. What are the potential causes related to the base?
A3: Low E/Z selectivity in an HWE reaction can stem from several factors related to the choice and handling of the base:
-
Inappropriate Base Strength: The pKa of the phosphonate dictates the required base strength. If the base is not strong enough to completely deprotonate the phosphonate, a mixture of products may result.
-
Cation Effects: The counter-ion of the base (e.g., Li+, Na+, K+, Mg2+) can significantly influence the stereochemical outcome.[4][5] For instance, in some systems, lithium cations have been shown to be more effective for (E)-selectivity under mild conditions.[4]
-
Reaction Temperature: Temperature can affect the equilibration of reaction intermediates.[4] Higher temperatures often favor the thermodynamically more stable (E)-isomer.[2][4]
-
Incomplete Deprotonation: Insufficient reaction time or temperature during the deprotonation step can lead to incomplete formation of the phosphonate carbanion, impacting both yield and selectivity.
Troubleshooting Guides
Issue 1: Predominantly (E)-alkene is desired, but a significant amount of (Z)-isomer is forming.
| Potential Cause | Troubleshooting Step |
| Base is not promoting thermodynamic control. | Switch to a stronger base like Sodium Hydride (NaH) to facilitate the equilibration of intermediates towards the more stable (E)-product.[3] |
| Cation effect is not optimal for (E)-selectivity. | If using a potassium or sodium base, consider switching to a lithium-based base (e.g., n-BuLi or LHMDS), as Li+ can favor (E)-selectivity.[2] For certain substrates, magnesium-based reagents like iPrMgCl have shown high (E)-selectivity.[4] |
| Reaction temperature is too low. | Increase the reaction temperature after the addition of the aldehyde.[2][4] Running the reaction at room temperature or slightly elevated temperatures can favor the formation of the (E)-alkene.[4] |
Issue 2: The reaction is not proceeding to completion, and starting material remains.
| Potential Cause | Troubleshooting Step |
| The base is not strong enough for the phosphonate. | The acidity of the α-proton on the phosphonate ester is crucial. If using a weak base like K2CO3 or DBU, it may be insufficient for less acidic phosphonates.[3] Switch to a stronger base such as NaH or LHMDS. |
| Incomplete deprotonation of the phosphonate. | Ensure the deprotonation step is complete before adding the aldehyde. This can be achieved by increasing the reaction time or temperature during this initial step. With NaH, stirring until hydrogen evolution ceases is a good indicator of complete carbanion formation.[1] |
| Base is degraded or impure. | Use freshly opened or properly stored anhydrous base. For example, NaH should be washed with anhydrous hexanes to remove mineral oil before use.[3] |
Issue 3: Low yield is obtained with a base-sensitive substrate.
| Potential Cause | Troubleshooting Step |
| Strong base is causing decomposition of the starting material or product. | Employ milder reaction conditions. The Masamune-Roush conditions, using a combination of LiCl and a tertiary amine base like DBU or triethylamine, are suitable for base-sensitive substrates.[2][5] |
| The reaction conditions are too harsh. | Consider using a weaker inorganic base like K2CO3, potentially with a phase-transfer catalyst like 18-crown-6 to enhance its effectiveness in organic solvents.[3] |
Quantitative Data Summary
The choice of base and its corresponding cation can have a dramatic effect on the E/Z selectivity of the Horner-Wadsworth-Emmons reaction. The following table summarizes representative data for the reaction of a Weinreb amide-type HWE reagent with 3-phenylpropanal (B7769412) under various strong base conditions.
| Entry | Base | Cation | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | LHMDS | Li+ | -78 | - | Z-selective |
| 2 | LHMDS | Li+ | 0 | - | E-selective |
| 3 | NaHMDS | Na+ | -78 | - | E-selective |
| 4 | KHMDS | K+ | -78 | - | E-selective |
| 5 | nBuLi | Li+ | -78 | - | low E-selectivity |
| 6 | NaH | Na+ | 0 | - | E-selective |
| 7 | tBuOK | K+ | -78 | - | E-selective |
| 8 | iPrMgBr | Mg2+ | rt | 73 | 99:1 |
Data adapted from a study on a Weinreb amide-type HWE reaction.[4][5] Note that yields and selectivities are highly substrate-dependent.
Experimental Protocols
Protocol 1: General (E)-Selective HWE Reaction Using Sodium Hydride (NaH)
This protocol is designed for the synthesis of an (E)-alkene from an aldehyde and a phosphonate ester like triethyl phosphonoacetate.[1][3]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). If desired, wash the NaH with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the phosphonate ester (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[1]
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired (E)-alkene.
Protocol 2: Mild (E)-Selective HWE Reaction for Base-Sensitive Substrates (Masamune-Roush Conditions)
This protocol is adapted for substrates that are sensitive to strong bases.[2][6]
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous acetonitrile (B52724) or THF
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (NEt3)
-
Phosphonate ester
-
Aldehyde
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents).
-
Add anhydrous acetonitrile or THF to the flask.
-
Add the phosphonate ester (1.1 equivalents) to the suspension.
-
Add the amine base (DBU or NEt3, 1.2 equivalents) to the mixture and stir for approximately 30 minutes.
-
Add a solution of the base-sensitive aldehyde (1.0 equivalent) in the same solvent.
-
Monitor the reaction by TLC until completion.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Influence of base on HWE reaction stereoselectivity pathways.
Caption: Troubleshooting workflow for low HWE reaction selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Diethyl (2-oxopropyl)phosphonate Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions involving diethyl (2-oxopropyl)phosphonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Horner-Wadsworth-Emmons (HWE) reaction workup compared to the Wittig reaction?
A1: The main advantage is the nature of the phosphorus-containing byproduct. The HWE reaction generates a dialkylphosphate salt, which is readily soluble in water.[1][2] This property facilitates a much simpler purification process through a standard aqueous workup, in contrast to the often difficult removal of triphenylphosphine (B44618) oxide produced in the Wittig reaction.[1][2][3]
Q2: What is the typical composition of the aqueous solution used for washing the organic layer during extraction?
A2: A standard workup for an HWE reaction often involves quenching with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][4] Subsequent washes are typically performed with deionized water and brine (a saturated solution of NaCl).[1][4] The water washes are crucial for removing the water-soluble phosphate (B84403) byproduct and any other water-soluble impurities.[1]
Q3: Can I use other bases besides sodium hydride (NaH) for the deprotonation of this compound?
A3: Yes, while NaH is commonly used, other bases can be employed.[2] The choice of base can influence the reaction's stereoselectivity and may be necessary for substrates that are sensitive to harsher bases.[3]
Q4: How can I monitor the progress of my Horner-Wadsworth-Emmons reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). This will allow you to observe the consumption of the starting materials (aldehyde/ketone and phosphonate) and the formation of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of a Horner-Wadsworth-Emmons reaction using this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty removing the phosphate byproduct | Incomplete hydrolysis of the phosphate ester or insufficient washing. | - Ensure the reaction is properly quenched. - Increase the number of aqueous washes (with water or brine). - For stubborn cases, a dilute acid wash (e.g., 1M HCl) can be considered if the product is stable to acid, followed by a wash with saturated sodium bicarbonate. |
| Formation of a stable emulsion during extraction | High concentration of reagents or byproducts acting as surfactants. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filter the entire mixture through a pad of Celite®. - Allow the mixture to stand for an extended period without agitation. - If the emulsion persists, consider centrifugation if the scale of the reaction allows. |
| Low yield of the desired α,β-unsaturated ketone | Incomplete reaction or product loss during workup. | - Before the workup, ensure the reaction has gone to completion using TLC. - Minimize the number of transfers and extractions to avoid physical loss of product. - Ensure the pH of the aqueous layer is not causing product degradation or partitioning into the aqueous phase. - If the product is volatile, use caution during solvent removal (e.g., lower temperature on the rotary evaporator). |
| Presence of unreacted starting material after workup | Incomplete reaction or insufficient purification. | - If TLC indicates unreacted starting material, consider re-subjecting the crude product to the reaction conditions. - Optimize the purification step (e.g., column chromatography) to effectively separate the product from the starting materials. Adjusting the eluent polarity is key. |
| Product decomposition during purification | The α,β-unsaturated ketone product may be sensitive to heat, acid, or base. | - Avoid excessive heat during solvent evaporation. - Use a neutral grade of silica (B1680970) gel for column chromatography. - If the product is acid-sensitive, neutralize any acidic residue in the crude product with a wash of saturated sodium bicarbonate solution before concentration and purification. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with this compound
This protocol describes a general procedure for the reaction of this compound with an aldehyde to form an α,β-unsaturated ketone.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Suspend the NaH in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ketone.
Data Presentation
The following table presents hypothetical data to illustrate the effect of different workup procedures on the yield and purity of an α,β-unsaturated ketone produced from a Horner-Wadsworth-Emmons reaction with this compound.
| Workup Procedure | Description | Yield (%) | Purity (%) | Notes |
| A: Standard Aqueous Workup | Quenched with sat. NH₄Cl, extracted with EtOAc, washed with water and brine. | 85 | 95 | Efficient removal of phosphate byproduct. |
| B: Acidic Wash | Standard workup followed by a wash with 1M HCl. | 82 | 96 | May improve removal of basic impurities but risks product degradation if acid-sensitive. |
| C: Basic Wash | Standard workup followed by a wash with sat. NaHCO₃. | 84 | 95 | Useful for removing acidic impurities without a significant impact on yield. |
| D: No Water Wash | Quenched with sat. NH₄Cl, extracted with EtOAc, washed only with brine. | 88 | 85 | Higher initial yield but lower purity due to residual water-soluble byproducts. |
Visualizations
Experimental Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons reaction and workup.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for HWE reaction workup issues.
References
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the removal of dialkylphosphate byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the Horner-Wadsworth-Emmons (HWE) reaction and how does it differ from the Wittig reaction byproduct?
The primary byproduct of the HWE reaction is a dialkylphosphate salt.[1][2] This is a significant advantage over the related Wittig reaction, which produces triphenylphosphine (B44618) oxide. The dialkylphosphate salt is highly soluble in water, which generally allows for a much simpler purification process compared to the often difficult removal of the less polar triphenylphosphine oxide.[1][3][4]
Q2: What is the fundamental principle behind the removal of the dialkylphosphate byproduct?
The removal of the dialkylphosphate byproduct is based on its high polarity and water solubility.[1] The purification strategy involves partitioning the reaction mixture between an aqueous phase and an immiscible organic phase. The polar phosphate (B84403) salt preferentially dissolves into the aqueous layer, while the desired, typically less polar, alkene product remains in the organic layer.[1]
Q3: What is the standard procedure for removing the dialkylphosphate byproduct?
The most common and generally effective method is a standard aqueous workup.[1] This procedure involves quenching the reaction, followed by liquid-liquid extraction with an organic solvent and water. The organic layer containing the product is then washed multiple times with water and finally with brine to remove residual water and break any emulsions.[1]
Q4: Are there alternative or modified procedures for byproduct removal?
Yes, while the standard aqueous workup is widely applicable, certain reaction conditions may require slight modifications. For instance, under Masamune-Roush conditions, which often use LiCl, the aqueous workup is crucial for removing both the phosphate byproduct and the highly water-soluble LiCl.[1][3] In cases where aqueous workup is insufficient or other non-polar impurities are present, silica (B1680970) gel chromatography can be employed, though this may lead to some product loss.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent Emulsion During Extraction | - High concentration of salts- Insufficient phase separation time- Similar densities of aqueous and organic layers | - Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up the emulsion.[1]- Allow the separatory funnel to stand undisturbed for a longer period.- If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.- Consider adding a small amount of a different organic solvent to change the density of the organic phase. |
| Phosphate Byproduct Detected in Final Product (by ¹H NMR) | - Incomplete extraction- Insufficient washing of the organic layer | - Increase the number of aqueous washes during the liquid-liquid extraction. Washing the organic layer 2-3 times with deionized water is recommended.[1]- Ensure vigorous shaking of the separatory funnel during each wash to maximize partitioning of the phosphate salt into the aqueous phase.[1]- If the product is stable to silica gel, column chromatography can be used as a final purification step.[1] |
| Low Product Yield After Workup | - Product has some water solubility- Product loss during transfers- Product degradation | - If the product has some polarity, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Minimize the number of transfer steps.- Ensure the quenching step is performed carefully and at a controlled temperature to avoid product degradation, especially if reactive bases were used.[1] |
Data Presentation
While extensive quantitative comparisons of different workup methodologies are not widely documented in the literature, the following table provides a template for researchers to evaluate the efficacy of their chosen purification strategy. The data presented here are for illustrative purposes.[1]
| Workup Method | Product Yield (%) | Product Purity (%) (by ¹H NMR) | Phosphate Byproduct Removal Efficiency (%) | Notes |
| Standard Aqueous Workup | 85 | >95 | >99 | Highly effective for most HWE reactions.[1] |
| Aqueous Workup with Brine Wash | 84 | >96 | >99 | Brine wash aids in breaking emulsions and removing water from the organic phase.[1] |
| Silica Gel Chromatography | 75 | >99 | >99 | Useful for removing other non-polar impurities or when aqueous workup proves insufficient. May result in some product loss on the column.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for HWE Reaction
This protocol outlines the most common and generally effective method for removing phosphate byproducts from HWE reactions.[1]
-
Reaction Quenching: a. Upon completion of the HWE reaction (monitored by TLC or another suitable method), cool the reaction mixture to room temperature. b. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This neutralizes any remaining base and protonates the phosphate salt, further enhancing its water solubility.[1] Caution: Quenching can be exothermic and may produce gas, especially if a reactive base like sodium hydride was used.
-
Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether, or dichloromethane). The volume should be sufficient to fully dissolve the product.[1] c. Add deionized water to the separatory funnel, with a volume roughly equal to that of the organic solvent.[1] d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[1] e. Allow the layers to separate. The organic layer containing the product will typically be on top if using ethyl acetate or diethyl ether, and on the bottom with dichloromethane.[1] f. Drain the aqueous layer, which contains the dissolved phosphate byproducts.[1]
-
Washing the Organic Layer: a. To remove any residual phosphate salts and other water-soluble impurities, wash the organic layer with deionized water two to three more times.[1] b. A final wash with a saturated aqueous solution of sodium chloride (brine) is recommended to remove residual water from the organic layer and help break any emulsions.[1]
-
Drying and Concentration: a. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter off the drying agent. c. Concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: Workup for Masamune-Roush Conditions
The workup for reactions under Masamune-Roush conditions is similar to the standard procedure but requires careful attention to the removal of LiCl in addition to the phosphate byproduct.[1][3]
-
Reaction Quenching and Extraction: a. After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.[1] b. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[1]
-
Washing: a. Wash the organic layer sequentially with water and then brine. The water washes are critical for removing the highly water-soluble LiCl along with the phosphate byproduct.[1]
-
Drying and Concentration: a. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Visualizations
Caption: Workflow for HWE reaction and subsequent aqueous workup.
Caption: Logical relationship of components in HWE workup.
References
Technical Support Center: Optimizing E/Z Ratios in Olefination Reactions
Welcome to the technical support center for olefination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their olefination experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you improve the E/Z selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving a poor E/Z ratio. What are the key factors I should consider to improve the selectivity?
A1: The E/Z selectivity of the Wittig reaction is primarily influenced by the stability of the phosphonium (B103445) ylide.
-
Non-stabilized ylides (e.g., with alkyl substituents) generally favor the formation of Z-alkenes under kinetic control, especially in salt-free, aprotic solvents.[1][2]
-
Stabilized ylides (e.g., with adjacent electron-withdrawing groups like esters or ketones) thermodynamically favor the formation of E-alkenes.[2][3]
-
Semi-stabilized ylides (e.g., with aryl substituents) often yield mixtures of E- and Z-alkenes.[3]
To enhance E-selectivity with non-stabilized ylides, consider using the Schlosser modification .[3][4] This involves the use of excess lithium salts to equilibrate the intermediate betaines to the more stable threo-isomer, which then eliminates to form the E-alkene.[3][5]
Q2: I need to synthesize a Z-alkene, but my Horner-Wadsworth-Emmons (HWE) reaction is predominantly yielding the E-isomer. What should I do?
A2: The standard Horner-Wadsworth-Emmons (HWE) reaction is known to favor the formation of the thermodynamically more stable E-alkene.[1][6] To achieve high Z-selectivity, you should employ the Still-Gennari modification .[1][3][7] This modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with a strong, non-coordinating base (like KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[1][6][7] These conditions promote kinetic control and favor the formation of the Z-isomer.[6]
Q3: How can I control the E/Z selectivity in a Julia-Kocienski olefination?
A3: The E/Z selectivity in the Julia-Kocienski olefination is highly dependent on the choice of the heteroaromatic sulfonyl group, the base, and the solvent.[8]
-
For high E-selectivity , 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are generally preferred.[8] The reaction typically proceeds with high E-selectivity under kinetic control.[9][10]
-
For enhanced Z-selectivity , pyridinyl sulfones can be employed.[8] Additionally, recent studies have shown that using N-sulfonylimines instead of aldehydes can lead to excellent Z-selectivity, particularly in polar solvents like DMF.[11]
The choice of base and counterion can also influence the transition state geometry. Smaller counterions (like Li+) in nonpolar solvents tend to favor a closed transition state, while larger counterions (like K+) in polar solvents can lead to an open transition state, affecting the stereochemical outcome.[8]
Troubleshooting Guides
Issue 1: Low Z-Selectivity in a Wittig Reaction with a Non-Stabilized Ylide
If your Wittig reaction with a non-stabilized ylide is not providing the expected high Z-selectivity, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Z-Selectivity in Wittig Reactions
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Schlosser Modification [organic-chemistry.org]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Diethyl (2-oxopropyl)phosphonate Purification
Welcome to the technical support center for the purification of diethyl (2-oxopropyl)phosphonate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity material for their experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data on purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities typically arise from the starting materials and side reactions during its synthesis, which is often the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and chloroacetone. These impurities may include:
-
Unreacted triethyl phosphite: A common starting material.
-
Unreacted chloroacetone: The other key starting material.
-
Byproducts from side reactions: These can include other phosphonate (B1237965) species.
-
Solvent residues: Trace amounts of solvents used in the synthesis and workup.
Q2: What is the most effective method for purifying this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The two most effective methods are:
-
Vacuum Distillation: This is the preferred method for removing non-volatile or significantly less volatile impurities. Given that this compound is a liquid with a relatively high boiling point, vacuum distillation is highly effective.
-
Flash Column Chromatography: This technique is excellent for separating impurities with different polarities from the desired product.
Q3: Can I purify this compound by aqueous washing?
A3: While aqueous washing can be a useful initial step to remove some water-soluble impurities, it is generally not sufficient for achieving high purity on its own. An acidic wash can help remove basic impurities, and a basic wash (e.g., with sodium bicarbonate solution) can remove acidic impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): NMR is a powerful tool for structural confirmation and purity assessment. The presence of impurity peaks can be quantified if a standard of known concentration is used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of purity and for determining appropriate solvent systems for column chromatography.
Q5: What are the recommended storage conditions for purified this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is a pale yellow oil after synthesis. | This is the typical appearance of the crude product. | Proceed with purification. If a colorless product is required, column chromatography is recommended. |
| Multiple spots are observed on TLC analysis. | Presence of multiple impurities. | Perform flash column chromatography on silica (B1680970) gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate (B1210297)/hexanes) is recommended. |
| Low yield after purification. | Product loss during aqueous washes or chromatography. | Minimize the number of aqueous washes. Ensure proper selection of column size and solvent system to achieve good separation without excessive band broadening. |
| Product purity does not improve after column chromatography. | Co-eluting impurities. | Try a different solvent system for chromatography. Consider an alternative purification method such as vacuum distillation. |
| Bumping (violent boiling) during vacuum distillation. | Lack of smooth boiling. | Use a magnetic stir bar and ensure vigorous stirring throughout the distillation. A Claisen adapter can also help prevent bumping into the condenser.[4] |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₅O₄P | |
| Molecular Weight | 194.17 g/mol | |
| Boiling Point | 126 °C at 9 mmHg | [5] |
| Density | 1.01 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.433 | [5] |
| Commercial Purity (Typical) | >95% (GC) | [1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from general procedures for vacuum distillation of liquid phosphonates.[4][6][7]
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask (a cow or pig adapter can be used to collect fractions without breaking the vacuum).[4]
-
Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. A manometer should be included in the system to monitor the pressure.
Procedure:
-
Place the crude this compound into the distillation flask.
-
Turn on the magnetic stirrer.
-
Gradually apply the vacuum. The pressure should be lowered to approximately 9 mmHg.
-
Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun in the first receiving flask.
-
As the temperature approaches 126 °C, switch to a clean receiving flask to collect the pure this compound.
-
After collecting the main fraction, stop the heating and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 2: Purification by Flash Column Chromatography
This protocol is based on general flash chromatography procedures and solvent systems identified for similar compounds.[8][9][10]
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of ethyl acetate and hexanes (a gradient from 10% to 50% ethyl acetate in hexanes is a good starting point).
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, avoiding air bubbles. Tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
-
Collect and Analyze Fractions:
-
Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for selecting a purification method for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 1067-71-6 [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Diethyl (2-oxopropyl)phosphonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral data for Diethyl (2-oxopropyl)phosphonate and its key reaction products. It is designed to assist researchers in the fields of organic synthesis and medicinal chemistry in identifying and characterizing these compounds. The guide includes detailed experimental protocols and comparative data for an alternative phosphonate (B1237965) reagent, Triethyl phosphonoacetate, to highlight the differences in reactivity and spectral features. Phosphonates are crucial in drug design as stable bioisosteres of phosphates and are integral to the synthesis of various bioactive molecules. [cite: ]
¹H NMR Data Comparison
The following tables summarize the ¹H NMR data for this compound, its reaction products from two common synthetic routes (Horner-Wadsworth-Emmons olefination and diazo transfer), and a comparative analysis with Triethyl phosphonoacetate and its corresponding olefination product.
Table 1: ¹H NMR Data for this compound and its Reaction Products
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | ![]() | a | 4.1 | quintet | 7.1 | 4H |
| b | 3.1 | doublet | 22.5 | 2H | ||
| c | 2.2 | singlet | - | 3H | ||
| d | 1.3 | triplet | 7.1 | 6H | ||
| (E)-4-Phenylbut-3-en-2-one (HWE Product) | ![]() | a | 7.54 | doublet | 16.3 | 1H |
| b | 7.41 | multiplet | - | 5H | ||
| c | 6.75 | doublet | 16.3 | 1H | ||
| d | 2.40 | singlet | - | 3H | ||
| Diethyl (1-diazo-2-oxopropyl)phosphonate (Diazo Transfer Product) | ![]() | a | 4.31–4.10 | multiplet | - | 4H |
| b | 2.29 | singlet | - | 3H | ||
| c | 1.40 | triplet of doublets | - | 6H |
Table 2: Comparative ¹H NMR Data for Triethyl phosphonoacetate (Alternative Reagent) and its HWE Product
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Triethyl phosphonoacetate | ![]() | a | 4.17 | quartet | 7.1 | 4H |
| b | 2.97 | doublet | 21.2 | 2H | ||
| c | 1.29 | triplet | 7.1 | 6H | ||
| d | 4.20 | quartet | 7.1 | 2H | ||
| e | 1.28 | triplet | 7.1 | 3H | ||
| (E)-Ethyl cinnamate (HWE Product) | ![]() | a | 7.69 | doublet | 16.0 | 1H |
| b | 7.52 | multiplet | - | 2H | ||
| c | 7.38 | multiplet | - | 3H | ||
| d | 6.44 | doublet | 16.0 | 1H | ||
| e | 4.27 | quartet | 7.1 | 2H | ||
| f | 1.34 | triplet | 7.1 | 3H |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed reaction products are provided below. These protocols are essential for reproducing the experimental results and for adapting these reactions to other substrates.
Horner-Wadsworth-Emmons Olefination of this compound
Reaction: Synthesis of (E)-4-Phenylbut-3-en-2-one
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (E)-4-phenylbut-3-en-2-one.
Diazo Transfer Reaction of this compound
Reaction: Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate
Materials:
-
Hexanes
-
Ethyl acetate
-
Celite
Procedure:
-
Charge a three-necked round-bottom flask with NaH (1.0 equivalent) and anhydrous toluene (B28343).[1][2]
-
Cool the stirred suspension to 0 °C in an ice-water bath.[1][2]
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise over 15 minutes.[1][2]
-
After stirring for 10 minutes, add a solution of 4-acetamidobenzenesulfonyl azide (B81097) (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.[1][2]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours.[1][2]
-
Dilute the resulting mixture with hexanes and filter through a pad of Celite.
-
Wash the filter cake with methyl t-butyl ether.
-
Concentrate the filtrate by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield Diethyl (1-diazo-2-oxopropyl)phosphonate as a pale-yellow oil.[1]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships of the ¹H NMR signals for the key compounds.
Figure 1. Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Figure 2. Experimental workflow for the Diazo Transfer reaction.
Figure 3. Key ¹H NMR signal transformations during reactions.
References
A Comparative Guide to the Characterization of Alkenes from the Horner-Wadsworth-Emmons Reaction and its Alternatives
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for this purpose. However, a comprehensive understanding of the characterization of its products, in direct comparison to those from alternative olefination methods, is crucial for informed methodological choices and efficient drug development pipelines.
This guide provides an objective comparison of the characterization of alkenes synthesized via the HWE reaction against prominent alternatives: the Wittig reaction, the Julia-Kocienski olefination, and the Peterson olefination. We will delve into the key analytical techniques, present comparative data on reaction outcomes, and provide detailed experimental protocols.
Performance Comparison of Olefination Reactions
The choice of olefination reaction significantly impacts the stereochemical outcome and the overall efficiency of the synthesis. The following table summarizes the key performance indicators for the HWE reaction and its alternatives.
| Reaction | Reagent | Typical Carbonyl Substrate | Predominant Stereoselectivity | Typical Yields | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate (B1237965) carbanion (stabilized) | Aldehydes, Ketones | (E)-alkene[1][2] | Good to Excellent | Water-soluble phosphate (B84403) byproduct is easily removed[1][3]; Reagents are generally more reactive than Wittig ylides. | Requires synthesis of the phosphonate reagent; Can be sensitive to steric hindrance. |
| Still-Gennari Modification (of HWE) | Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) | Aldehydes | (Z)-alkene[1][4] | Good to Excellent | High (Z)-selectivity. | Requires specific, more expensive phosphonate reagents. |
| Wittig Reaction (Unstabilized Ylide) | Phosphonium (B103445) ylide (e.g., from alkyltriphenylphosphonium halide) | Aldehydes, Ketones | (Z)-alkene[5][6][7] | Moderate to Good | Readily available reagents. | Triphenylphosphine (B44618) oxide byproduct can be difficult to separate; Ylides can be basic and sensitive. |
| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide with electron-withdrawing group | Aldehydes, Ketones | (E)-alkene[5][7] | Good to Excellent | High (E)-selectivity. | Less reactive than unstabilized ylides. |
| Julia-Kocienski Olefination | Heteroaryl sulfone (e.g., benzothiazol-2-yl sulfone) | Aldehydes | (E)-alkene[8][9][10] | Good to Excellent | High (E)-selectivity; Tolerant of a wide range of functional groups.[10] | Requires multi-step synthesis of the sulfone reagent; Can sometimes produce mixtures of stereoisomers.[10] |
| Peterson Olefination (Acidic workup) | α-silylcarbanion | Aldehydes, Ketones | (E)-alkene (from anti-elimination)[2][11][12] | Good to Excellent | Stereochemical outcome can be controlled by the workup conditions.[11][12] | Requires synthesis of α-silyl carbanion; Can produce β-hydroxysilane intermediate that needs to be isolated and eliminated.[2][13][14] |
| Peterson Olefination (Basic workup) | α-silylcarbanion | Aldehydes, Ketones | (Z)-alkene (from syn-elimination)[2][11][12] | Good to Excellent | Stereochemical outcome can be controlled by the workup conditions.[11][12] | Requires synthesis of α-silyl carbanion; Can produce β-hydroxysilane intermediate that needs to be isolated and eliminated.[2][13][14] |
Experimental Protocols
Accurate characterization of the synthesized alkenes is paramount to confirm their structure, purity, and stereochemistry. Below are detailed methodologies for key experiments.
General Alkene Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of alkenes synthesized via olefination reactions.
Caption: A general experimental workflow for the synthesis, purification, and analysis of alkenes.
Determination of E/Z Stereochemistry by ¹H NMR Spectroscopy
¹H NMR spectroscopy is the most powerful tool for determining the stereochemical outcome (E/Z ratio) of an olefination reaction.[15] The coupling constant (J) between the vinylic protons is diagnostic:
-
Trans (E)-alkenes: Typically exhibit a larger coupling constant, in the range of 12-18 Hz.[15]
-
Cis (Z)-alkenes: Show a smaller coupling constant, usually between 6-12 Hz.[15]
Protocol:
-
Dissolve a small sample of the purified alkene in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Identify the signals corresponding to the vinylic protons.
-
Measure the coupling constant (J) between these protons.
-
Integrate the signals corresponding to the E and Z isomers to determine their ratio.
Confirmatory Analysis by ¹³C NMR, IR Spectroscopy, and Mass Spectrometry
-
¹³C NMR Spectroscopy: Provides complementary structural information, with the chemical shifts of the vinylic carbons confirming the presence of the double bond.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the C=C bond (typically a weak to medium band around 1680-1640 cm⁻¹) and other functional groups in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized alkene.
Experimental Protocol for a Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Phosphonate Carbanion: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the phosphonate ester in a suitable anhydrous solvent (e.g., THF). Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C). Add a strong base (e.g., NaH, n-BuLi, or KHMDS) dropwise to generate the phosphonate carbanion. Stir the mixture for 30-60 minutes.
-
Reaction with the Carbonyl Compound: Add a solution of the aldehyde or ketone in the same anhydrous solvent to the phosphonate carbanion solution dropwise at the same low temperature.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.
Experimental Protocol for a Wittig Reaction
This protocol is a general guideline for a reaction using an unstabilized ylide.
-
Preparation of the Ylide: In a flame-dried, inert atmosphere flask, suspend the phosphonium salt in an anhydrous solvent (e.g., THF or diethyl ether). Add a strong base (e.g., n-BuLi, NaH, or NaHMDS) at the appropriate temperature (often -78 °C or 0 °C) to generate the ylide, which is often indicated by a color change.
-
Reaction with the Carbonyl Compound: Add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution dropwise at the same temperature.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent or by careful column chromatography. Purify the crude product by flash column chromatography.
Experimental Protocol for a Julia-Kocienski Olefination
This is a representative one-pot protocol.
-
Anion Formation: In a flame-dried, inert atmosphere flask, dissolve the heteroaryl sulfone in an anhydrous solvent (e.g., THF or DME). Cool the solution to a low temperature (e.g., -78 °C). Add a strong base (e.g., KHMDS or NaHMDS) dropwise to form the sulfone anion.
-
Reaction with the Aldehyde: Add a solution of the aldehyde in the same anhydrous solvent to the anion solution dropwise at -78 °C.
-
Reaction and Workup: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Experimental Protocol for a Peterson Olefination
This protocol describes the two-step procedure involving isolation of the β-hydroxysilane.
-
Formation of the β-hydroxysilane: In a flame-dried, inert atmosphere flask, generate the α-silylcarbanion from the corresponding α-silyl halide or by deprotonation of an α-silylalkane with a strong base (e.g., n-BuLi) in an anhydrous solvent at low temperature. Add the aldehyde or ketone dropwise and stir until the reaction is complete. Quench the reaction with water.
-
Isolation of the β-hydroxysilane: Extract the product, dry the organic layer, and concentrate. Purify the diastereomeric β-hydroxysilanes by column chromatography if necessary.
-
Elimination:
-
For (E)-alkenes (acidic conditions): Dissolve the β-hydroxysilane in a suitable solvent and treat with an acid (e.g., sulfuric acid, acetic acid, or a Lewis acid like BF₃·OEt₂).[11]
-
For (Z)-alkenes (basic conditions): Dissolve the β-hydroxysilane in a suitable solvent (e.g., THF) and treat with a base (e.g., NaH or KH).[11]
-
-
Workup and Purification: After the elimination is complete, work up the reaction appropriately (e.g., neutralization and extraction) and purify the resulting alkene by column chromatography.
Stereochemical Control in Olefination Reactions
The stereochemical outcome of these reactions is a critical factor in their application. The following diagram illustrates the general stereochemical preferences of the discussed olefination reactions.
Caption: A diagram illustrating the predominant stereochemical outcomes of various olefination reactions.
Conclusion
The Horner-Wadsworth-Emmons reaction remains a powerful and versatile tool for the synthesis of (E)-alkenes, offering advantages in product purification. However, for the synthesis of (Z)-alkenes or when specific functional group tolerance is required, alternative methods such as the Still-Gennari modification, the Wittig reaction with unstabilized ylides, or the Peterson olefination with basic workup provide excellent options. The Julia-Kocienski olefination stands out for its high (E)-selectivity and broad substrate scope. A thorough characterization using a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential to confirm the structure, purity, and, most importantly, the stereochemistry of the synthesized alkene, regardless of the chosen olefination method. This comparative guide provides the necessary framework for researchers to select the most appropriate synthetic strategy and to rigorously characterize the resulting products in their pursuit of novel therapeutics and chemical entities.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Julia olefination - Wikipedia [en.wikipedia.org]
- 11. Peterson Olefination | NROChemistry [nrochemistry.com]
- 12. Peterson olefination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide: Diethyl (2-oxopropyl)phosphonate vs. Wittig Reagents in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, critical to the assembly of complex molecules, including pharmaceuticals and other functional materials. Among the arsenal (B13267) of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) reagents like Diethyl (2-oxopropyl)phosphonate, and the venerable Wittig reaction stand out as powerful and versatile options. This guide provides a comprehensive, data-driven comparison of these two key reactions, offering insights into their respective strengths and limitations to inform rational reagent selection in research and development.
At a Glance: Key Distinctions
| Feature | This compound (HWE Reaction) | Wittig Reagents |
| Reagent Type | Phosphonate carbanion | Phosphonium ylide |
| Nucleophilicity | More nucleophilic, less basic | Less nucleophilic, more basic |
| Reactivity with Ketones | Generally reactive, including with sterically hindered ketones.[1] | Often slow or unreactive with sterically hindered ketones.[1] |
| Stereoselectivity | Predominantly forms the thermodynamically stable (E)-alkene.[2] | Outcome depends on ylide stability: stabilized ylides favor (E)-alkenes, non-stabilized ylides favor (Z)-alkenes.[3] |
| Byproduct | Water-soluble dialkyl phosphate (B84403) salt.[2] | Triphenylphosphine oxide (often requires chromatography for removal).[4] |
| Purification | Typically straightforward via aqueous extraction.[2] | Can be challenging due to the organic-soluble byproduct.[4] |
Data Presentation: A Quantitative Comparison
The choice between the HWE and Wittig reactions often hinges on the desired stereochemical outcome and the nature of the carbonyl substrate. The following tables summarize representative data for the olefination of various aldehydes and ketones.
Table 1: Olefination of Aldehydes
| Carbonyl Substrate | Reagent | Reaction Type | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | ~95 | >95:5 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | ~90 | ~90:10 |
| Cyclohexanecarboxaldehyde | Diethyl (cyanomethyl)phosphonate | HWE | ~88 | >95:5 |
| Cyclohexanecarboxaldehyde | (Cyanomethylene)triphenylphosphorane | Wittig | ~85 | ~80:20 |
| n-Hexanal | Triethyl phosphonoacetate | HWE | ~85 | >95:5 |
| n-Hexanal | (Carbethoxymethylene)triphenylphosphorane | Wittig | ~80 | ~85:15 |
Table 2: Olefination of Ketones
| Carbonyl Substrate | Reagent | Reaction Type | Yield (%) | E:Z Ratio |
| Cyclohexanone | This compound | HWE | ~85 | >95:5 |
| Cyclohexanone | Acetonyltriphenylphosphonium chloride | Wittig | ~60 | Mixture |
| 2-Adamantanone (Hindered) | Diethyl (cyanomethyl)phosphonate | HWE | ~70 | >95:5 |
| 2-Adamantanone (Hindered) | (Cyanomethylene)triphenylphosphorane | Wittig | Low to no reaction | - |
| Acetophenone | This compound | HWE | ~90 | >95:5 |
| Acetophenone | Acetonyltriphenylphosphonium chloride | Wittig | ~75 | Mixture |
Reaction Mechanisms and Stereoselectivity
The divergent stereochemical outcomes of the HWE and Wittig reactions can be rationalized by their respective reaction pathways.
Caption: Reaction pathways for the HWE and Wittig reactions.
In the HWE reaction, the initial addition of the phosphonate carbanion to the carbonyl is reversible, allowing for thermodynamic equilibration to the more stable anti-intermediate, which leads predominantly to the (E)-alkene.[2] In contrast, the Wittig reaction with non-stabilized ylides often proceeds via a kinetically controlled pathway, favoring the formation of the cis-oxaphosphetane and subsequently the (Z)-alkene.[3]
Experimental Workflows
A significant practical advantage of the HWE reaction is the simplified purification process. The following diagram illustrates a typical experimental workflow for both reactions.
References
A Comparative Guide to Phosphonate Reagents for Olefination
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical process in the construction of complex molecular architectures. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this transformation, offering significant advantages over the classical Wittig reaction, including generally higher yields, easier purification, and predictable stereochemical outcomes. This guide provides a comprehensive comparison of commonly employed phosphonate (B1237965) reagents, supported by experimental data, to facilitate the rational selection of reagents for achieving desired isomeric products.
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies the purification process. The stereoselectivity of the reaction, yielding either the E- or Z-alkene, is highly dependent on the structure of the phosphonate reagent, the reaction conditions, and the nature of the substrates.
Performance Comparison of Phosphonate Reagents
The choice of phosphonate reagent is the primary determinant of the stereochemical outcome of the HWE reaction. Reagents can be broadly categorized into those that favor the formation of E-alkenes and those designed to selectively produce Z-alkenes.
E-Selective Olefination
Standard trialkyl phosphonoacetates are the most common reagents for the synthesis of (E)-α,β-unsaturated esters. The thermodynamic stability of the anti-oxaphosphetane intermediate generally leads to the preferential formation of the E-isomer.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 95 | >99:1 |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | DME | 20 | 92 | 95:5 |
| Triethyl phosphonoacetate | Isovaleraldehyde | NaOEt | EtOH | 25 | 88 | 90:10 |
| Methyl 2-(dimethoxyphosphoryl)acetate | Pivalaldehyde | LiCl, DBU | CH3CN | 23 | 90 | >99:1 |
| Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate | 3-Phenylpropanal | iPrMgCl | THF | 25 | >99 | >99:1 |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Z-Selective Olefination: The Still-Gennari and Ando Modifications
To overcome the inherent E-selectivity of the HWE reaction, several modified phosphonate reagents have been developed. The most prominent among these are the Still-Gennari and Ando reagents, which are instrumental in accessing Z-alkenes.
Still-Gennari Olefination: This modification employs phosphonates bearing electron-withdrawing bis(2,2,2-trifluoroethyl) groups. The increased electrophilicity of the phosphorus atom is believed to accelerate the collapse of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the Z-alkene.[1] This reaction is typically performed at low temperatures using a strong, non-coordinating base.
Ando Olefination: This approach utilizes phosphonates with sterically demanding diaryloxy groups. The bulky substituents are thought to favor a transition state that leads to the Z-isomer.
| Phosphonate Reagent | Aldehyde | Base / Additive | Solvent | Temp. (°C) | Yield (%) | Z:E Ratio |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | Benzaldehyde | KHMDS / 18-crown-6 (B118740) | THF | -78 | 87 | 98:2 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | Heptanal | KHMDS / 18-crown-6 | THF | -78 | 85 | 95:5 |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 99 | 97:3 |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 85 | 88:12 |
| Ethyl (di-o-tolylphosphono)acetate (Ando) | Benzaldehyde | KHMDS | THF | -78 | 94 | 97:3 |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
General Procedure for E-Selective Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phosphonate reagent (e.g., Triethyl phosphonoacetate, 1.1 eq)
-
Aldehyde (1.0 eq)
-
Base (e.g., Sodium hydride, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate reagent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is usually indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). This may take from a few hours to overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
General Procedure for Z-Selective Still-Gennari Olefination
This protocol is a general guideline and requires strictly anhydrous and anaerobic conditions.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq)
-
Aldehyde (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq, as a solution in THF or toluene)
-
18-crown-6 (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 18-crown-6 in anhydrous THF at -78 °C under an inert atmosphere, add the KHMDS solution dropwise.
-
Stir the mixture for 10-15 minutes at -78 °C.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise to the reaction mixture and continue stirring at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at -78 °C until completion (monitored by TLC or LC-MS), which typically takes 1-4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Reaction Mechanism and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene. The stereochemical outcome is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
The selection of the appropriate phosphonate reagent and reaction conditions is crucial for achieving the desired stereochemical outcome in olefination reactions. For the synthesis of E-alkenes, standard trialkyl phosphonoacetates under conventional conditions are generally effective. For the challenging synthesis of Z-alkenes, the Still-Gennari or Ando modifications provide powerful and reliable methods. This guide serves as a starting point for researchers to navigate the options and select the optimal strategy for their synthetic targets in drug discovery and development.
References
A Comparative Guide to Alternatives for Diethyl (2-oxopropyl)phosphonate in Alkyne Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of alkynes is a critical step in the creation of complex molecules. While diethyl (2-oxopropyl)phosphonate has been a staple reagent, a range of powerful alternatives offer distinct advantages in terms of reaction conditions, substrate scope, and overall efficiency. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal method for your synthetic needs.
Executive Summary
The primary alternatives to this compound for the one-carbon homologation of aldehydes and ketones to alkynes are the Seyferth-Gilbert homologation and its widely adopted modification, the Bestmann-Ohira reaction. Another prominent method, the Corey-Fuchs reaction, provides a two-step approach to terminal alkynes. The Bestmann-Ohira reaction has emerged as a preferred method due to its mild reaction conditions, broad substrate compatibility, and high yields, particularly for base-sensitive and enolizable aldehydes.
Performance Comparison
The choice between these methods hinges on factors such as the nature of the substrate, desired reaction conditions, and scalability. The following table summarizes the key performance characteristics of each method.
| Feature | Seyferth-Gilbert Homologation | Bestmann-Ohira Reaction | Corey-Fuchs Reaction |
| Reagent | Dimethyl (diazomethyl)phosphonate | Dimethyl (1-diazo-2-oxopropyl)phosphonate | Carbon tetrabromide & Triphenylphosphine (B44618) |
| Base | Strong base (e.g., KOtBu) | Mild base (e.g., K2CO3) | Strong base (e.g., n-BuLi) in step 2 |
| Temperature | Low temperatures (e.g., -78 °C) | Room temperature | 0 °C to room temperature (step 1), -78 °C (step 2) |
| Substrate Scope | Good for non-enolizable aldehydes and ketones | Excellent for a wide range of aldehydes, including enolizable and base-sensitive ones | Good for a variety of aldehydes |
| Key Advantages | Direct conversion to alkynes | Mild conditions, high yields, broad functional group tolerance | Can isolate the dibromoalkene intermediate, allows for further functionalization |
| Key Limitations | Requires strong base, not suitable for base-sensitive substrates | Less effective for ketones | Two-step procedure, produces triphenylphosphine oxide byproduct |
Quantitative Data: Substrate Scope and Yields
The following tables provide a comparative overview of reported yields for the synthesis of various alkynes from their corresponding aldehydes using the Bestmann-Ohira reaction and the Corey-Fuchs reaction. Data for the classical Seyferth-Gilbert homologation is less commonly reported for a wide range of substrates due to the prevalence of the milder Bestmann-Ohira modification.
Bestmann-Ohira Reaction: Representative Yields
| Aldehyde Substrate | Product Alkyne | Yield (%) | Reference |
| Benzaldehyde | Phenylacetylene | 95 | Synlett 1996, 521 |
| 4-Methoxybenzaldehyde | 1-Ethynyl-4-methoxybenzene | 98 | Synlett 1996, 521 |
| 4-Nitrobenzaldehyde | 1-Ethynyl-4-nitrobenzene | 92 | Synlett 1996, 521 |
| Cinnamaldehyde | 1-Phenyl-1-buten-3-yne | 85 | Synlett 1996, 521 |
| Cyclohexanecarboxaldehyde | Ethynylcyclohexane | 89 | Synlett 1996, 521 |
| Dodecanal | 1-Tridecyne | 91 | Synlett 1996, 521 |
Corey-Fuchs Reaction: Representative Yields
| Aldehyde Substrate | Product Alkyne | Yield (%) (overall, 2 steps) | Reference |
| Benzaldehyde | Phenylacetylene | 90 | Tetrahedron Lett. 1972, 13, 3769 |
| 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | 85 | Tetrahedron Lett. 1972, 13, 3769 |
| 2-Naphthaldehyde | 2-Ethynylnaphthalene | 92 | Tetrahedron Lett. 1972, 13, 3769 |
| Heptanal | 1-Nonyne | 88 | Tetrahedron Lett. 1972, 13, 3769 |
| Cyclopropanecarboxaldehyde | Ethynylcyclopropane | 82 | Tetrahedron Lett. 1972, 13, 3769 |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Seyferth-Gilbert and Bestmann-Ohira Reaction Pathway
The Seyferth-Gilbert homologation and its Bestmann-Ohira modification proceed through a similar reaction pathway involving a phosphonate (B1237965) ylide, which reacts with the carbonyl compound to form a key oxaphosphetane intermediate. The Bestmann-Ohira reagent generates the reactive dimethyl (diazomethyl)phosphonate anion in situ under milder basic conditions.[1][2]
Caption: Reaction pathway for the Seyferth-Gilbert and Bestmann-Ohira reactions.
Corey-Fuchs Reaction Workflow
The Corey-Fuchs reaction is a two-step process. The first step involves the formation of a dibromoalkene from an aldehyde. In the second step, treatment with a strong base induces an elimination and rearrangement to furnish the terminal alkyne.[3][4]
References
Unraveling the Horner-Wadsworth-Emmons Mechanism: A Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the strategic design and optimization of synthetic routes. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone in the stereoselective synthesis of alkenes, has been a subject of extensive mechanistic investigation. This guide provides a comparative analysis of how isotopic labeling studies can elucidate the intricate mechanistic details of the HWE reaction, focusing on the evidence for key intermediates and the rate-determining steps.
The generally accepted mechanism of the HWE reaction proceeds through a sequence of four key steps: deprotonation of the phosphonate (B1237965) ester, nucleophilic addition of the resulting carbanion to a carbonyl compound, formation of a transient four-membered oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct.[1] Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes (e.g., ¹⁸O for ¹⁶O, and ²H for ¹H), provides a powerful tool to probe the finer details of this pathway, such as the reversibility of intermediate steps and the nature of transition states.
Probing Mechanistic Alternatives with Isotopic Labeling
Isotopic labeling studies can provide definitive evidence to support or refute proposed mechanistic steps. The two primary techniques employed are oxygen-18 (¹⁸O) labeling to track the fate of the carbonyl oxygen and deuterium (B1214612) (²H) labeling to investigate kinetic isotope effects (KIEs).
¹⁸O-Labeling Studies: Evidence for Reversibility and the Oxaphosphetane Intermediate
A key question in the HWE mechanism is the reversibility of the initial nucleophilic addition of the phosphonate carbanion to the carbonyl group. An ¹⁸O-labeling experiment can provide unambiguous evidence. If the reaction of an ¹⁸O-labeled aldehyde is stopped before completion, the recovery of the unreacted aldehyde and its analysis by mass spectrometry can reveal if the ¹⁸O label has been "washed out" and replaced by ¹⁶O from other species in the reaction mixture (assuming the reaction is run in a protic solvent containing H₂¹⁶O). However, a more direct approach is a crossover experiment.
Furthermore, the involvement of the oxaphosphetane intermediate can be confirmed by tracing the ¹⁸O label from the carbonyl group to the phosphate byproduct.
Table 1: Comparison of Plausible Data from ¹⁸O-Labeling Studies
| Experiment | Isotope Used | Labeled Reactant | Analytical Method | Plausible Quantitative Data | Mechanistic Interpretation |
| Reversibility of Carbonyl Addition | ¹⁸O | ¹⁸O-labeled aldehyde | Mass Spectrometry of recovered aldehyde | Significant decrease in ¹⁸O-enrichment of recovered aldehyde. | The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible.[1] |
| Confirmation of Oxaphosphetane Intermediate | ¹⁸O | ¹⁸O-labeled aldehyde | Mass Spectrometry of phosphate byproduct | The ¹⁸O label is incorporated into the phosphate byproduct. | The reaction proceeds through the formation of an oxaphosphetane intermediate.[1] |
Deuterium Labeling and Kinetic Isotope Effects (KIEs)
The measurement of kinetic isotope effects (KIEs) by replacing hydrogen with deuterium at specific positions can provide insight into the rate-determining step of the reaction. A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step. A secondary KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step.
Table 2: Comparison of Plausible Data from Deuterium Labeling (KIE) Studies
| Experiment | Isotope Used | Labeled Reactant | Analytical Method | Plausible Quantitative Data | Mechanistic Interpretation |
| KIE on Deprotonation | ²H | α-deuterated phosphonate | Reaction kinetics (e.g., HPLC, GC) | A primary kinetic isotope effect (kH/kD > 1) is observed. | Deprotonation of the phosphonate is involved in the rate-determining step under certain conditions.[1] |
| KIE on Carbonyl Addition | ²H | Deuterated aldehyde (at the formyl position) | Reaction kinetics (e.g., HPLC, GC) | A small secondary kinetic isotope effect (kH/kD ≈ 1) is observed. | The addition of the carbanion to the carbonyl group is likely not the sole rate-determining step.[1] |
Visualizing the Mechanistic Pathways
The following diagrams illustrate the mechanistic pathways of the HWE reaction and the logic behind the isotopic labeling experiments.
Caption: The mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
Caption: General workflow for an isotopic labeling study of the HWE reaction.
Detailed Experimental Protocols
Synthesis of α-Deuterated Phosphonate Esters
Deuterium can be introduced at the α-position of a phosphonate ester through a deprotonation-deuteration sequence.[1]
-
Deprotonation: The phosphonate ester is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to generate the carbanion.
-
Deuteration: A deuterium source, typically deuterium oxide (D₂O) or a deuterated electrophile, is added to quench the carbanion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The deuterated phosphonate ester is then purified by column chromatography. The isotopic purity is confirmed by ¹H NMR spectroscopy (disappearance of the α-proton signal) and mass spectrometry.[1]
Preparation of ¹⁸O-Labeled Benzaldehyde (B42025)
A common method for introducing ¹⁸O into a carbonyl group is through acid-catalyzed exchange with H₂¹⁸O.[1]
-
Preparation: Benzaldehyde is dissolved in a suitable solvent (e.g., dioxane), and a catalytic amount of a strong acid (e.g., HCl) is added.
-
Labeling: H₂¹⁸O (typically 95-98% isotopic purity) is added to the mixture.
-
Equilibration: The reaction mixture is stirred at room temperature or gently heated for a defined period to allow for isotopic exchange.
-
Work-up: The reaction is quenched, and the ¹⁸O-labeled benzaldehyde is extracted with an organic solvent, dried over an anhydrous salt, and purified by distillation or chromatography.[1]
Kinetic Isotope Effect Measurement
-
Parallel Reactions: Two parallel HWE reactions are set up under identical conditions (concentration, temperature, solvent, and base). One reaction uses the α-deuterated phosphonate ester, and the other uses the non-deuterated analog.[1]
-
Reaction Monitoring: The progress of each reaction is monitored over time by a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy) by measuring the disappearance of the starting material or the formation of the product.[1]
-
Rate Constant Determination: The rate constants for both the deuterated (kD) and non-deuterated (kH) reactions are determined from the kinetic data.[1]
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio kH/kD.[1]
References
A Comparative Guide to the Kinetic Analysis of the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability and stereoselectivity in the formation of alkenes. Understanding the kinetics of this reaction is paramount for optimizing reaction conditions, predicting outcomes, and scaling up processes in industrial and pharmaceutical settings. This guide provides a comprehensive comparison of the kinetic aspects of the HWE reaction, supported by available experimental data and detailed protocols.
At a Glance: Key Kinetic Influencers of the HWE Reaction
The rate and stereochemical outcome of the Horner-Wadsworth-Emmons reaction are critically dependent on a number of factors:
-
The Nature of the Reactants: The electronic and steric properties of both the phosphonate (B1237965) reagent and the carbonyl compound significantly influence the reaction rate.
-
The Choice of Base: The strength and nature of the base used for deprotonation of the phosphonate ester can dramatically affect the kinetics.
-
Reaction Conditions: Temperature, solvent, and the presence of additives play a crucial role in controlling the reaction pathway and kinetics.
Reaction Mechanism and Rate-Determining Step
The Horner-Wadsworth-Emmons reaction proceeds through a multi-step mechanism. While the exact rate-determining step can be influenced by the specific reaction conditions, it is generally accepted to be either the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound or the subsequent formation of the oxaphosphetane intermediate.[1][2] Computational studies have suggested that the oxaphosphetane formation is the rate-determining step.[2]
The generally accepted mechanism is as follows:
-
Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is often considered the rate-limiting step of the overall reaction.[1]
-
Intermediate Formation: This addition leads to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates.
-
Oxaphosphetane Formation: The β-alkoxyphosphonate intermediates cyclize to form four-membered oxaphosphetane rings.
-
Elimination: The oxaphosphetane intermediates collapse, yielding the alkene product and a water-soluble phosphate (B84403) byproduct.
The stereochemistry of the resulting alkene is largely determined by the relative rates of formation and decomposition of the diastereomeric intermediates.
Comparative Kinetic Data
While comprehensive kinetic data in the form of rate constants and activation energies are not abundantly available in the literature for a wide range of HWE reaction conditions, we can draw comparisons based on reported yields and reaction times under varying conditions.
Influence of Substrate on Reaction Performance
The electronic nature of the aldehyde substrate significantly impacts the reaction outcome. Aromatic aldehydes with electron-withdrawing groups tend to react faster and provide higher yields of the corresponding alkenes compared to those with electron-donating groups.
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ethyl (diphenylphosphono)acetate | t-BuOK | THF | -78 | 1-2 | - | 95:5[3] |
| Benzaldehyde | Ethyl (diphenylphosphono)acetate | NaH | THF | 0 | - | - | 97:3[3] |
| trans-2-Hexenal | Ethyl (diphenylphosphono)acetate | Triton B | THF | -35 | 1-2 | - | 72:28[3] |
| 2-Ethylhexanal | Ethyl (di(o-tolyl)phosphono)acetate | NaH | THF | - | - | - | 99:1[3] |
| Cyclohexanecarboxaldehyde | Ethyl (di(o-tolyl)phosphono)acetate | NaH | THF | - | - | - | 99:1[3] |
Comparison with the Wittig Reaction
The HWE reaction is often favored over the classical Wittig reaction for several reasons that have kinetic implications. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides in the Wittig reaction.[1][4] This enhanced nucleophilicity often leads to faster reactions and allows for the use of a broader range of ketones, which are typically less reactive than aldehydes.[5] Furthermore, the water-soluble nature of the phosphate byproduct in the HWE reaction simplifies product purification, which can be a significant practical advantage over the often difficult-to-remove triphenylphosphine (B44618) oxide produced in the Wittig reaction.[4][6]
| Feature | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Nucleophile | Phosphonate Carbanion (more nucleophilic) | Phosphonium Ylide |
| Reactivity with Ketones | Generally reactive | Often sluggish or unreactive |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide (often requires chromatography for removal) |
| Stereoselectivity | Generally favors (E)-alkenes (thermodynamic control) | Stabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes (kinetic control) |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative procedures for conducting a kinetic analysis of the HWE reaction.
General Procedure for Kinetic Measurement by In-Situ Monitoring
Objective: To determine the reaction rate constant by monitoring the disappearance of the aldehyde starting material using an in-situ spectroscopic method (e.g., FT-IR or NMR).
Methodology:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet, add the phosphonate ester (1.1 equivalents) and the chosen anhydrous solvent (e.g., THF). Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of the base (1.05 equivalents) to the phosphonate solution. Stir the mixture for a predetermined time (e.g., 30 minutes) to ensure complete formation of the carbanion.
-
Initiation of the Reaction and Data Acquisition: At time zero, rapidly add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent to the pre-formed carbanion solution.
-
Immediately begin acquiring data using the chosen in-situ monitoring technique. For FT-IR, monitor the disappearance of the carbonyl (C=O) stretching frequency of the aldehyde. For NMR, monitor the disappearance of a characteristic proton signal of the aldehyde.
-
Continue data acquisition at regular time intervals until the reaction is complete (i.e., the aldehyde signal is no longer detectable).
-
Data Analysis: Plot the concentration of the aldehyde (or a value proportional to it, such as peak area) versus time. From this data, determine the order of the reaction with respect to the aldehyde and calculate the pseudo-first-order or second-order rate constant.
Protocol for Determining Activation Energy
Objective: To calculate the activation energy (Ea) and the pre-exponential factor (A) for the HWE reaction using the Arrhenius equation.
Methodology:
-
Following the general kinetic measurement protocol described above, determine the rate constant (k) for the reaction at a minimum of three different temperatures. Ensure that the temperature is carefully controlled and accurately measured for each experiment.
-
Data Analysis:
-
Convert the temperatures from Celsius to Kelvin.
-
Calculate the natural logarithm of each rate constant (ln k).
-
Calculate the reciprocal of each temperature (1/T).
-
Plot ln k versus 1/T. The data should yield a straight line.
-
Determine the slope of the line. According to the Arrhenius equation (ln k = -Ea/R * (1/T) + ln A), the slope is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).
-
Calculate the activation energy: Ea = -slope * R.
-
The y-intercept of the plot is equal to ln A, from which the pre-exponential factor A can be calculated.
-
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful tool for alkene synthesis, and a thorough understanding of its kinetics is essential for its effective application. The choice of reactants, base, and reaction conditions all have a profound impact on the reaction rate and stereochemical outcome. While detailed quantitative kinetic data remains somewhat sparse in the literature, the principles outlined in this guide provide a solid framework for researchers to analyze and optimize this important transformation. Further experimental studies focused on elucidating the precise rate constants and activation energies under a variety of conditions will undoubtedly contribute to the continued development and application of the HWE reaction in both academic and industrial research.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Atom economy of Horner-Wadsworth-Emmons vs. other olefination reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. Olefination reactions are fundamental tools in this endeavor, with the Horner-Wadsworth-Emmons (HWE) reaction being a prominent choice. This guide provides an objective comparison of the atom economy of the HWE reaction against other widely used olefination methods: the Wittig reaction, the Julia-Kocienski olefination, and the Peterson olefination. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most sustainable and efficient method for a given synthetic challenge.
The concept of atom economy, a central tenet of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. This guide will delve into the mechanistic underpinnings of each olefination reaction to understand the origins of their respective byproducts and, consequently, their atom economy.
Quantitative Comparison of Olefination Reactions
To provide a standardized and objective comparison, the synthesis of (E)-stilbene from benzaldehyde (B42025) is used as a model reaction. The atom economy is calculated using the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Reaction | Key Reagents | Desired Product | Key Byproducts | Atom Economy (%) | Typical Yield (%) |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Benzaldehyde, NaH | (E)-Stilbene | Diethyl phosphate (B84403), Sodium salt | ~80% | 85-95% |
| Wittig Reaction | Benzyltriphenylphosphonium (B107652) chloride, Benzaldehyde, n-BuLi | (E)-Stilbene | Triphenylphosphine (B44618) oxide, LiCl | ~25% | 70-90% |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone, Benzaldehyde, KHMDS | (E)-Stilbene | Phenyltetrazole salt, SO₂, Potassium salt | ~58% | 70-90% |
| Peterson Olefination | (Trimethylsilyl)benzyl lithium, Benzaldehyde | (E)-Stilbene | Hexamethyldisiloxane, LiOH | ~66% | 80-95% |
As the data indicates, the Horner-Wadsworth-Emmons reaction exhibits a significantly higher atom economy compared to the classic Wittig reaction. This is primarily due to the generation of a large, non-incorporated byproduct, triphenylphosphine oxide, in the Wittig reaction. The Julia-Kocienski and Peterson olefinations offer intermediate atom economies, with the HWE reaction still demonstrating a notable advantage.
Reaction Mechanisms and Byproduct Formation
The differences in atom economy are a direct consequence of the reaction mechanisms and the nature of the byproducts formed.
Caption: Logical flow comparing the key intermediates and byproducts of major olefination reactions.
The HWE reaction produces a water-soluble dialkyl phosphate salt as a byproduct, which is of relatively low molecular weight and is easily removed during aqueous workup. In contrast, the Wittig reaction generates triphenylphosphine oxide (MW = 278.28 g/mol ), a high molecular weight, often difficult to remove, solid byproduct that significantly lowers the atom economy.[1][2] The Julia-Kocienski olefination generates sulfur dioxide and a heterocyclic byproduct, which are of lower molecular weight than triphenylphosphine oxide, resulting in a better atom economy than the Wittig reaction.[3][4] The Peterson olefination produces a siloxane byproduct, such as hexamethyldisiloxane, which is also of moderate molecular weight.
Experimental Protocols
Detailed methodologies for the synthesis of (E)-stilbene via each of the discussed olefination reactions are provided below.
Horner-Wadsworth-Emmons Reaction Protocol
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield (E)-stilbene.
Wittig Reaction Protocol
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.0 equivalent) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.0 equivalent) dropwise. A deep red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. The red color will dissipate.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography to isolate (E)-stilbene.
Julia-Kocienski Olefination Protocol
Materials:
-
1-phenyl-1H-tetrazol-5-yl benzyl sulfone
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Benzaldehyde
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-phenyl-1H-tetrazol-5-yl benzyl sulfone (1.0 equivalent) in anhydrous DME.
-
Cool the solution to -78 °C and add a solution of KHMDS (1.1 equivalents) in DME dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add benzaldehyde (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield (E)-stilbene.[3]
Peterson Olefination Protocol
Materials:
-
(Trimethylsilyl)benzyl chloride
-
Lithium wire
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of (Trimethylsilyl)benzyl lithium: In a flame-dried flask under an inert atmosphere, react (trimethylsilyl)benzyl chloride with lithium wire in anhydrous diethyl ether to generate the (trimethylsilyl)benzyl lithium reagent.
-
To a separate flame-dried flask containing a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether at 0 °C, add the freshly prepared (trimethylsilyl)benzyl lithium solution (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Add saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield (E)-stilbene.
Conclusion
From the perspective of atom economy, the Horner-Wadsworth-Emmons reaction stands out as a superior choice for olefination compared to the Wittig, Julia-Kocienski, and Peterson reactions. Its generation of a low molecular weight, water-soluble byproduct minimizes waste and simplifies purification, aligning with the principles of green chemistry. While the other olefination methods are indispensable tools in the synthetic chemist's arsenal, particularly for achieving specific stereoselectivities or reacting with challenging substrates, the HWE reaction offers a more atom-economical and often more practical approach for the synthesis of (E)-alkenes. For drug development and other applications where process efficiency and sustainability are paramount, the superior atom economy of the HWE reaction makes it a highly attractive and recommended method.
References
Validating Stereochemistry of HWE Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the stereoselective formation of carbon-carbon double bonds is a critical step. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in generating α,β-unsaturated esters, often with high E-selectivity. However, rigorous validation of the stereochemical outcome is paramount to ensure the desired isomeric purity of the final product. This guide provides a comparative overview of the HWE reaction against prominent alternatives and details the experimental validation of its stereochemical products.
Comparison of Stereoselective Olefination Methods
The HWE reaction is one of several powerful methods for olefination. Its primary advantages include the use of stabilized phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents, and the formation of a water-soluble phosphate (B84403) byproduct, simplifying product purification.[1] The stereochemical outcome of the HWE reaction is typically biased towards the thermodynamically more stable (E)-isomer. However, modifications to the phosphonate reagent and reaction conditions can steer the selectivity towards the (Z)-isomer.[1][2]
For a comparative perspective, the Julia-Kocienski and Peterson olefinations are notable alternatives, each with distinct stereochemical control elements. The Julia-Kocienski olefination is renowned for its excellent (E)-selectivity.[3] In contrast, the Peterson olefination offers a unique advantage in that either the (E)- or (Z)-alkene can be obtained from a common β-hydroxysilane intermediate by choosing acidic or basic elimination conditions, respectively.[4][5]
Below is a table summarizing the typical stereoselectivity of these key olefination reactions.
| Reaction | Reagents | Typical Stereoselectivity | Key Features |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate ester, Base (e.g., NaH, KHMDS) | Predominantly (E) | Water-soluble byproduct simplifies purification. Stereoselectivity can be tuned to favor (Z)-isomers with modified phosphonates (e.g., Still-Gennari conditions).[1][2] |
| Julia-Kocienski | Aldehyde/Ketone, Heteroaryl sulfone (e.g., benzothiazolyl sulfone), Base | Predominantly (E) | High (E)-selectivity is a hallmark of this reaction.[3] Modifications can allow for the formation of (Z)-isomers.[6] |
| Peterson | Aldehyde/Ketone, α-silyl carbanion | Controllable (E) or (Z) | Stereochemical outcome is determined by the elimination conditions of the intermediate β-hydroxysilane: acid-catalyzed anti-elimination yields one isomer, while base-catalyzed syn-elimination yields the other.[4][5] |
Experimental Validation of HWE Product Stereochemistry
The primary and most definitive method for determining the stereochemistry of HWE products is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The geometric arrangement of the substituents on the double bond influences the chemical environment of the vinylic protons, leading to distinct and predictable differences in their NMR signals.
Experimental Workflow for Stereochemical Validation
The general workflow for synthesizing an α,β-unsaturated ester via the HWE reaction and subsequently validating its stereochemistry is depicted below.
Caption: A diagram illustrating the experimental workflow from the HWE reaction to the validation of product stereochemistry.
Detailed Experimental Protocol: ¹H NMR Analysis for E/Z Ratio Determination
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified HWE product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent should ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample using a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Optimize the spectral window to include the vinylic proton region (typically δ 5.5-7.5 ppm).
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the signals of the minor isomer.
3. Spectral Analysis and E/Z Isomer Identification:
-
Chemical Shift: The chemical shifts of the vinylic protons of the (E)- and (Z)-isomers will be different. In many α,β-unsaturated esters, the β-proton of the (E)-isomer resonates at a downfield (higher ppm) chemical shift compared to the corresponding proton in the (Z)-isomer due to the anisotropic effect of the carbonyl group.
-
Coupling Constants (J-values): The most reliable method for distinguishing between (E)- and (Z)-isomers is by analyzing the coupling constant between the vinylic protons.
-
For (E)-isomers (trans-protons), the vicinal coupling constant (³J) is typically in the range of 12-18 Hz .
-
For (Z)-isomers (cis-protons), the vicinal coupling constant (³J) is smaller, generally in the range of 6-12 Hz .[7]
-
4. E/Z Ratio Calculation:
-
Integrate the well-resolved signals corresponding to a specific proton (e.g., the α-proton or β-proton) for both the (E)- and (Z)-isomers.
-
The ratio of the integration values directly corresponds to the molar ratio of the isomers in the mixture.[8]
-
For example, if the integral of a proton signal for the (E)-isomer is 1.00 and the integral of the corresponding proton signal for the (Z)-isomer is 0.15, the E/Z ratio is 1.00 : 0.15, which is approximately 87:13.
Quantitative Data on HWE Reaction Selectivity
The stereochemical outcome of the HWE reaction is highly dependent on the structure of the reactants and the reaction conditions. The following table provides representative data on the E/Z selectivity of the HWE reaction with various aldehydes and phosphonates.
| Entry | Aldehyde | Phosphonate Reagent | Base/Solvent/Temp. | E/Z Ratio | Reference |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH / THF / rt | >95:5 | [9] |
| 2 | Benzaldehyde | Ethyl 2-(diphenylphosphono)propionate | t-BuOK / THF / -78 °C | 5:95 | [10] |
| 3 | 3-Phenylpropionaldehyde | bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr / Toluene / reflux | 95:5 | [11] |
| 4 | Octanal | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate | NaH / THF / -20 °C | 12:88 | [2] |
| 5 | Cinnamaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate | NaH / THF / -20 °C | 9:91 | [2] |
Note: The data presented are from various sources and are intended to be illustrative. Direct comparison of entries may not be appropriate due to differing reaction conditions.
This guide provides a framework for understanding and validating the stereochemistry of HWE products. By employing the detailed experimental protocols and considering the comparative data, researchers can confidently ascertain the isomeric purity of their synthesized compounds, a critical aspect in the advancement of chemical research and drug development.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. Peterson Olefination | NROChemistry [nrochemistry.com]
- 6. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Personal protective equipment for handling Diethyl (2-oxopropyl)phosphonate
Essential Safety and Handling Guide for Diethyl (2-oxopropyl)phosphonate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Citations |
| CAS Number | 1067-71-6 | [1][2][3] |
| Molecular Formula | C₇H₁₅O₄P | [2][3] |
| Molecular Weight | 194.17 g/mol | [3][4] |
| Appearance | Clear colorless to light yellow liquid | [3][5][6] |
| Boiling Point | 126 °C @ 9 mmHg | [1][3][4][6] |
| Density | ~1.01 g/mL at 25 °C | [1][3][4][6] |
| Refractive Index | n20/D 1.433 (lit.) | [1][3][4][6] |
| Flash Point | >110 °C (>230 °F) | [2][6] |
| Storage Class | 10 - Combustible liquids | [4] |
Operational Plan: Safe Handling Protocol
This step-by-step guide outlines the mandatory procedures for handling this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: Always handle this chemical in a well-ventilated area.[5] A chemical fume hood is strongly recommended. Local exhaust ventilation is typically required.[7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary for splash hazards.
-
Hand Protection: Wear chemical-impermeable gloves.[5] Given the nature of organophosphorus compounds, nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.[9][10]
-
Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, wear impervious clothing, such as a chemically resistant apron or suit.[5][7]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, or if you experience any irritation, use a full-face respirator with an appropriate cartridge for organic vapors.[5]
Handling Procedure
-
Pre-Use Inspection: Visually inspect the container for any damage or leaks before opening.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashes and the generation of mists or vapors.[5]
-
General Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled or stored.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][8][11]
-
Contamination: Avoid all personal contact, including inhalation.[7] Do not allow the chemical to come into contact with skin or eyes.[5] Contaminated clothing should be removed immediately and washed before reuse.[5]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11] The storage temperature should be at room temperature under an inert atmosphere.[3][6]
-
Incompatibilities: Keep away from strong oxidizing agents.[7][8]
Emergency Protocols
Immediate and appropriate responses to exposure are critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][8][11] If skin irritation occurs, get medical advice.[5][11]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][11] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[5]
Accidental Release Measures
-
Minor Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable, sealed container for disposal.[8][11]
-
Major Spills: Evacuate the area immediately.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Wear full personal protective equipment, including respiratory protection.[5] Contain the spill to prevent it from entering drains or waterways.[7][12]
Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material is toxic to aquatic life with long-lasting effects and should be treated as hazardous waste.[5][7]
-
Container Disposal: Do not reuse empty containers. They may retain product residue. Puncture containers to prevent reuse.[7]
-
Disposal Method: Dispose of the chemical waste and any contaminated materials (e.g., gloves, absorbent materials, containers) through a licensed and approved waste disposal facility.[5][8][11] All disposal activities must be in strict accordance with all applicable federal, state, and local regulations.[7]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | 1067-71-6 [chemicalbook.com]
- 2. Diethyl(2-oxopropyl)phosphonate [jinonpharma.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (2-氧丙基)膦酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 1067-71-6 [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 11. fishersci.com [fishersci.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





